1,3-Dichloro-4-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZCCWUSOZUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162443 | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-48-9 | |
| Record name | 2,4-Dichlorofluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzene, 2,4-dichloro-1-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-1-fluorobenzene
Introduction
2,4-Dichloro-1-fluorobenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Chemical Identifiers
While sometimes referred to as 1,3-dichloro-4-fluorobenzene, the systematic IUPAC name for this compound is 2,4-dichloro-1-fluorobenzene .[3][4][5] This nomenclature prioritizes the substituents alphabetically (chloro, fluoro) and assigns the lowest possible locants to the substituents on the benzene ring.
Table 1: Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-1-fluorobenzene |
| CAS Number | 1435-48-9[1][4] |
| Molecular Formula | C₆H₃Cl₂F[3][4] |
| Molecular Weight | 164.99 g/mol [4] |
| InChI Key | BDJZCCWUSOZUQG-UHFFFAOYSA-N[3][4] |
| SMILES | FC1=CC=C(Cl)C=C1Cl[3] |
Physicochemical Properties
2,4-Dichloro-1-fluorobenzene is a clear, colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Data for 2,4-Dichloro-1-fluorobenzene
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[3] |
| Boiling Point | 172-174 °C[1] |
| Density | 1.409 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.5240-1.5260[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] |
Synthesis and Manufacturing
The industrial synthesis of 2,4-dichloro-1-fluorobenzene can be achieved through various pathways. A common method involves the nitration and subsequent fluorination of a mixture of o-dichlorobenzene and p-dichlorobenzene, followed by chlorination to yield the final product.[6] Another approach is the diazotization of 2,4-dichloroaniline, followed by a Schiemann reaction.
Experimental Protocol: Synthesis via Diazotization of 2,4-Dichloroaniline (Schiemann Reaction)
This protocol is a generalized adaptation of the Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring.
-
Diazotization: 2,4-dichloroaniline is dissolved in a cold aqueous solution of a non-nucleophilic acid, such as hydrochloric acid. The solution is maintained at a low temperature (0-5 °C) using an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the aniline solution while stirring vigorously. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt. The reaction progress is monitored for the presence of nitrous acid using potassium iodide-starch paper.
-
Precipitation of Diazonium Salt: A cold solution of fluoroboric acid (HBF₄) is then added to the diazonium salt solution. This results in the precipitation of the relatively stable 2,4-dichlorobenzenediazonium tetrafluoroborate.
-
Thermal Decomposition: The precipitated diazonium salt is filtered, washed with cold water, and thoroughly dried. The dry salt is then gently heated, leading to its decomposition. This thermal decomposition releases nitrogen gas and boron trifluoride, yielding crude 2,4-dichloro-1-fluorobenzene.
-
Purification: The crude product is purified by steam distillation followed by washing with a dilute sodium hydroxide solution to remove any phenolic byproducts. A final distillation yields the pure 2,4-dichloro-1-fluorobenzene.
Caption: Generalized workflow for the synthesis of 2,4-dichloro-1-fluorobenzene.
Applications in Research and Industry
2,4-Dichloro-1-fluorobenzene is a versatile intermediate with significant applications in several high-value chemical industries.
-
Pharmaceuticals: It is a key starting material for the synthesis of quinolone antibacterial agents.[7] Notably, it is used in the production of ciprofloxacin, a broad-spectrum antibiotic.[7]
-
Agrochemicals: The compound serves as a precursor for various pesticides, including herbicides, fungicides, and insecticides.[2]
-
Liquid Crystals: It is used in the manufacturing of liquid crystal materials found in electronic displays.[2]
-
Dyes and Pigments: The reactivity of the compound allows for its incorporation into complex dye and pigment structures.[2]
Caption: Major industrial applications stemming from 2,4-dichloro-1-fluorobenzene.
Spectroscopic Analysis
Characterization of 2,4-dichloro-1-fluorobenzene is typically performed using standard spectroscopic techniques. Data is available in public databases such as the NIST Chemistry WebBook.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound. The proton NMR would show characteristic splitting patterns for the aromatic protons, while ¹⁹F NMR would show a singlet corresponding to the fluorine atom.
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Characteristic peaks for C-Cl, C-F, and aromatic C-H stretching and bending vibrations would be observed.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectrum.
Experimental Protocol: General Procedure for NMR Analysis
-
Sample Preparation: A small amount of the purified 2,4-dichloro-1-fluorobenzene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Spectral Analysis: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The resulting spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to interpret the chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Safety and Handling
2,4-Dichloro-1-fluorobenzene is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause skin and eye irritation.
Table 3: GHS Hazard Information
| GHS Classification | Hazard Statement | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | ❗ |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |
Data sourced from Safety Data Sheets.[8][9]
Handling and Storage Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[8]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
Caption: Primary GHS hazards associated with 2,4-dichloro-1-fluorobenzene.
References
- 1. This compound | 1435-48-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 99%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]
- 7. This compound CAS No.:1435-48-9 Supply [qinmuchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dichloro-4-fluorobenzene (CAS No. 1435-48-9), a key chemical intermediate in organic synthesis. This document details its physicochemical properties, safety and handling protocols, primary applications, and relevant experimental procedures.
Chemical Identity and Properties
This compound, also known by its IUPAC name 2,4-Dichloro-1-fluorobenzene, is a halogenated aromatic compound. Its unique substitution pattern makes it a valuable building block, particularly in the pharmaceutical industry.
Physicochemical Data
The essential physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1435-48-9 | |
| IUPAC Name | 2,4-Dichloro-1-fluorobenzene | |
| Synonyms | This compound, 2,4-Dichlorofluorobenzene | |
| Molecular Formula | C₆H₃Cl₂F | |
| Molecular Weight | 164.99 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 172-174 °C at 760 mmHg | |
| Density | 1.400 - 1.409 g/mL at 25 °C | |
| Refractive Index | 1.524 - 1.526 at 20 °C | |
| Solubility | Insoluble in water | |
| Flash Point | 36 - 80 °C | |
| Vapor Density | 5.69 |
Spectral Data
Spectroscopic data is critical for the identification and quality control of this compound. Data is available across various analytical techniques.
| Spectrum Type | Data Availability | Reference(s) |
| ¹³C NMR | Spectrum available | [1] |
| ¹H NMR | Data available for analogous compounds | [2] |
| Mass Spectrometry | Spectrum available (NIST) | [3] |
| Infrared (IR) | Spectrum available (NIST/EPA) | [4][5] |
Synthesis and Manufacturing
The primary route for synthesizing this compound is the Balz-Schiemann reaction. This classic method for introducing fluorine to an aromatic ring involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Experimental Protocol: Balz-Schiemann Reaction (General Procedure)
The following protocol is a generalized procedure adapted for the synthesis of this compound from 2,4-dichloroaniline. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
2,4-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~48-50% in water)
-
Ice
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and thermometer, dissolve 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Stir the mixture for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test for excess nitrous acid).
-
-
Formation of Diazonium Tetrafluoroborate:
-
To the cold diazonium salt solution, slowly add cold fluoroboric acid (HBF₄).
-
The less soluble 2,4-dichlorobenzene diazonium tetrafluoroborate salt will precipitate from the solution.
-
Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.
-
-
Isolation and Decomposition:
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold methanol or ethanol, and finally with diethyl ether to aid in drying.
-
Caution: Diazonium salts can be explosive when dry. Proceed with extreme care and use appropriate safety shields.
-
Gently heat the dried diazonium tetrafluoroborate salt in a flask. Thermal decomposition will occur, liberating nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the crude aryl fluoride product. The decomposition temperature should be carefully controlled.
-
-
Purification:
-
The crude this compound can be purified by steam distillation from the reaction residue or by extraction with a suitable organic solvent followed by fractional distillation under reduced pressure.
-
Applications in Drug Development
This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the fluoroquinolone class of antibiotics.
Role in Ciprofloxacin Synthesis
Ciprofloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections. The synthesis of its core quinolone structure heavily relies on precursors derived from this compound. A common synthetic strategy involves the reaction of a derivative, 2,4-dichloro-5-fluorobenzoyl chloride, with diethyl malonate or a similar reagent to build the bicyclic quinolone ring system.
This compound's structure provides the necessary fluorine and chlorine atoms at specific positions on the benzene ring, which are essential for the subsequent cyclization reactions and the final biological activity of the antibiotic.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Hazard Identification and Precautionary Measures
The compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.
Safety Data Summary:
| Hazard Category | GHS Classification | Pictograms |
| Physical Hazard | Flammable liquid and vapour (H226) | 🔥 |
| Health Hazards | Harmful if swallowed (H302)Causes skin irritation (H315)May cause damage to organs through prolonged or repeated exposure (H373) | ❗, ⚕️ |
| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411) | 🌳 |
(GHS: Globally Harmonized System of Classification and Labelling of Chemicals)
Handling and Storage:
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of splashing, a face shield is recommended.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS: 1435-48-9) is a fundamentally important building block in modern organic synthesis. Its primary utility as a precursor to fluoroquinolone antibiotics like ciprofloxacin underscores its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and chemical professionals working in drug discovery and development. The information and protocols provided in this guide serve as a critical resource for its safe and effective use in a laboratory setting.
References
Synthesis of 1,3-Dichloro-4-fluorobenzene from orthodichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multi-step synthesis of 1,3-dichloro-4-fluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries, starting from orthodichlorobenzene (o-dichlorobenzene). This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support laboratory and process development efforts.
Synthetic Pathway Overview
The synthesis of this compound from o-dichlorobenzene is a four-step process. The overall transformation is outlined below:
Caption: Overall synthetic route from orthodichlorobenzene to this compound.
The synthesis commences with the electrophilic nitration of o-dichlorobenzene to yield predominantly 3,4-dichloronitrobenzene. Subsequently, the nitro group of this intermediate is reduced to an amine, forming 3,4-dichloroaniline. The penultimate step involves the diazotization of the aniline to generate a diazonium salt. The final product, this compound, is then obtained via a Balz-Schiemann reaction, which involves the thermal decomposition of the diazonium tetrafluoroborate salt.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields, purity, and key physical properties.
Step 1: Nitration of Orthodichlorobenzene
The nitration of o-dichlorobenzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of isomers, with 3,4-dichloronitrobenzene being the major product.[1][2]
Experimental Protocol:
A mixture of 65 mL of concentrated sulfuric acid and 43 mL of fuming nitric acid is prepared and heated to 60°C in a reaction vessel equipped with a stirrer and a dropping funnel.[3] To this heated mixture, 25 mL of orthodichlorobenzene is added dropwise over a period of time, maintaining the reaction temperature at 60°C.[3] After the addition is complete, the reaction mixture is held at this temperature for 2 hours with continuous stirring.[3]
Work-up and Purification:
Upon completion of the reaction, the mixture is allowed to stand, leading to the separation of two layers. The upper organic layer is carefully separated and poured into 100 g of crushed ice with stirring.[3] The precipitated crude product is then collected by filtration and washed with water until the washings are neutral.[3] The crude 3,4-dichloronitrobenzene can be further purified by recrystallization from ethanol to yield a product with a melting point of 42-43°C.[3]
Quantitative Data: Nitration of Orthodichlorobenzene
| Parameter | Value | Reference |
| Reactants | ||
| Orthodichlorobenzene | 25 mL | [3] |
| Sulfuric Acid (conc.) | 65 mL | [3] |
| Nitric Acid (fuming) | 43 mL | [3] |
| Reaction Conditions | ||
| Temperature | 60°C | [3] |
| Reaction Time | 2 hours | [3] |
| Product | ||
| Major Isomer | 3,4-Dichloronitrobenzene | [1][2] |
| Minor Isomer | 2,3-Dichloronitrobenzene | [1] |
| Crude Yield | ~95% (as 37.2 g) | [3] |
| Melting Point (recrystallized) | 42-43°C | [3] |
Step 2: Reduction of 3,4-Dichloronitrobenzene to 3,4-Dichloroaniline
The reduction of the nitro group in 3,4-dichloronitrobenzene to an amine is a critical step. This can be effectively carried out by catalytic hydrogenation.
Experimental Protocol:
In a suitable autoclave, 3,4-dichloronitrobenzene is charged along with a platinum-based catalyst.[4] An inhibitor, such as an amino compound (e.g., ethanolamine at 0.25 to 1% by weight of the nitroaromatic), can be added to minimize dechlorination side reactions.[4] The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 37 bar (540 psig).[4] The reaction mixture is agitated and heated to a temperature of around 100-135°C.[4] The progress of the hydrogenation is monitored by the uptake of hydrogen.
Work-up and Purification:
After the reaction is complete, the autoclave is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The resulting crude 3,4-dichloroaniline can be purified by distillation or recrystallization. For recrystallization, an ethanol/water mixture is a suitable solvent system.[5] The purity of the final product can be assessed by its melting point, which is 69-71°C for pure 3,4-dichloroaniline.[4]
Quantitative Data: Reduction of 3,4-Dichloronitrobenzene
| Parameter | Value | Reference |
| Reactants | ||
| 3,4-Dichloronitrobenzene | 510 g | [4] |
| Catalyst | Platinum-based | [4] |
| Dechlorination Inhibitor | Ethanolamine (0.25-1%) | [4] |
| Reaction Conditions | ||
| Hydrogen Pressure | ~37 bar (540 psig) | [4] |
| Temperature | 100-135°C | [4] |
| Product | ||
| Product Name | 3,4-Dichloroaniline | |
| Purity (after purification) | >99% achievable | [6] |
| Melting Point | 69-71°C | [4] |
Step 3 & 4: Diazotization of 3,4-Dichloroaniline and Balz-Schiemann Reaction
The final two steps involve the conversion of 3,4-dichloroaniline to the target molecule, this compound, via a diazonium salt intermediate. The Balz-Schiemann reaction is a well-established method for this transformation.[1][7]
Experimental Protocol:
Diazotization: 3,4-dichloroaniline is dissolved in a suitable acidic medium, typically an aqueous solution of hydrochloric acid, and cooled to 0-5°C in an ice bath.[8] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.[8] The completion of the diazotization can be checked with starch-iodide paper.
Balz-Schiemann Reaction: To the cold diazonium salt solution, an aqueous solution of fluoroboric acid (HBF₄) is added.[8] This results in the precipitation of the diazonium tetrafluoroborate salt.[8] The salt is collected by filtration, washed with cold water, and thoroughly dried. The dry diazonium tetrafluoroborate salt is then carefully heated, which leads to its thermal decomposition.[8] The decomposition results in the formation of this compound, nitrogen gas, and boron trifluoride.[1] The crude product is typically collected by distillation.
Work-up and Purification:
The collected distillate is washed with a dilute sodium hydroxide solution to remove any acidic impurities, followed by washing with water.[9] The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation to yield pure this compound.
Quantitative Data: Diazotization and Balz-Schiemann Reaction
| Parameter | Value | Reference |
| Reactants | ||
| 3,4-Dichloroaniline | Stoichiometric amount | [8] |
| Sodium Nitrite | Equimolar to aniline | [8] |
| Hydrochloric Acid | Excess | [8] |
| Fluoroboric Acid | Equimolar to aniline | [8] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5°C | [8] |
| Decomposition | Thermal | [8] |
| Product | ||
| Product Name | This compound | |
| Yield | Good to excellent yields reported for similar substrates | [1] |
| Boiling Point | Not specified in detail |
Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Balz-Schiemann Reaction Mechanism
The Balz-Schiemann reaction proceeds through the formation of an aryl diazonium cation, which upon heating, eliminates nitrogen gas to form a highly reactive aryl cation. This cation is then trapped by the fluoride ion from the tetrafluoroborate counterion.
Caption: Mechanism of the Balz-Schiemann reaction.
Conclusion
The synthesis of this compound from orthodichlorobenzene is a well-defined four-step process. This guide provides detailed experimental protocols and quantitative data that can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for achieving high yields and purity of the final product.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents [patents.google.com]
- 4. EP0398542B1 - Process for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
Physical properties like boiling and melting point of 1,3-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1,3-Dichloro-4-fluorobenzene, a chemical compound of interest in various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical model of the factors influencing these properties.
Core Physical and Chemical Data
This compound is a substituted aromatic compound with the molecular formula C₆H₃Cl₂F. Its identity is confirmed by its CAS Registry Number: 1435-48-9. The molar mass of this compound is approximately 164.99 g/mol .[1][2][3] It typically presents as a clear, colorless to pale yellow liquid or, in some forms, as a powder.
Summary of Quantitative Physical Properties
The following table provides a consolidated summary of the key physical properties of this compound, compiled from various sources. It is important to note the variations in reported values, which can arise from different experimental conditions and measurement techniques.
| Physical Property | Value | Notes | Source(s) |
| Boiling Point | 172-174 °C | At standard atmospheric pressure. | [2][4][5] |
| 446.2 K (173.05 °C) | [6] | ||
| Melting Point | -23 °C | [2][4] | |
| -13.8 to -13.2 °C | |||
| 259.7 K (-13.45 °C) | [6] | ||
| Density | 1.4092 g/cm³ | at 20 °C | |
| 1.409 g/mL | at 25 °C | [5] | |
| Molar Mass | 164.992 g/mol | [1][7] | |
| 164.99 g/mol | [3] | ||
| 164.988 g/mol | [2] | ||
| Refractive Index | 1.525 | at 20 °C | [4] |
| 1.5240-1.5260 | at 20 °C | ||
| Water Solubility | Insoluble | ||
| Vapor Pressure | 1.35 mmHg | at 25 °C | |
| Flash Point | 98 °F (36.67 °C) | ||
| 79 °C (174 °F) | [2] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties such as boiling and melting points is crucial for compound identification, purity assessment, and process design. The following are standard laboratory protocols for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, the following methods are commonly employed:
1. Capillary Method (Siwoloboff Method)
This micro-scale method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a means of heating (e.g., Bunsen burner).
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the liquid in the test tube.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.
-
Heating is then discontinued. The temperature at which the bubble stream stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[2][8]
-
2. Distillation Method
For larger sample volumes, a simple distillation provides an accurate boiling point measurement.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The sample is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then condenses.
-
The temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant is recorded as the boiling point.[1][2]
-
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. While this compound is a liquid at room temperature, this protocol is relevant for its solid-state characterization at lower temperatures or for analogous solid compounds.
1. Capillary Tube Method
-
Apparatus: Melting point apparatus (e.g., Thiele tube or an electrical melting point device), capillary tubes (sealed at one end), and a thermometer.
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube.
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The assembly is heated in a Thiele tube containing oil or in a calibrated electrical melting point apparatus.[4]
-
The temperature is raised slowly (approximately 1-2 °C per minute) as the expected melting point is approached.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range is indicative of a pure compound.
-
2. Differential Scanning Calorimetry (DSC)
DSC is a modern thermal analysis technique that provides highly accurate melting and boiling point data.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting and boiling result in endothermic peaks on the DSC thermogram.
-
Procedure:
-
A small, accurately weighed sample is placed in a sealed pan (for melting point) or a pan with a pinhole (for boiling point).
-
The sample and a reference pan are placed in the DSC instrument.
-
The temperature is ramped at a controlled rate.
-
The onset temperature of the endothermic peak corresponding to melting or boiling is taken as the transition temperature.[9][10][11]
-
Factors Influencing Physical Properties
The physical properties of this compound are determined by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the key relationships.
Caption: Logical flow of how molecular structure dictates physical properties.
The presence of electronegative chlorine and fluorine atoms on the benzene ring induces a dipole moment, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. These intermolecular forces, along with the molecule's overall size and shape, govern its boiling and melting points. The halogen substituents also influence the molecule's polarity, which in turn affects its solubility in various solvents.
References
- 1. chemconnections.org [chemconnections.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
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- 6. westlab.com [westlab.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. The Principle of Differential Scanning Calorimeter (DSC) [redthermo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Precise determination of melting and boiling points by differential thermal analysis and differential scanning calorimetry for Thermochimica Acta - IBM Research [research.ibm.com]
Molecular weight and formula of 1,3-Dichloro-4-fluorobenzene
Prepared for: Researchers, scientists, and drug development professionals.
This document provides core information regarding the chemical compound 1,3-Dichloro-4-fluorobenzene, a substance of interest in various chemical and pharmaceutical research fields. The focus of this guide is to present its fundamental molecular properties.
I. Core Molecular Data
The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and chemical synthesis.
The molecular formula of this compound is C₆H₃Cl₂F.[1][2][3][4][5] This formula indicates that each molecule is composed of six carbon atoms, three hydrogen atoms, two chlorine atoms, and one fluorine atom.
The molecular weight of this compound is approximately 164.99 g/mol .[3][5][6] More precise measurements place the value at 164.988 g/mol and 164.992 g/mol .[1][2]
The data is summarized in the table below for clarity and quick reference.
| Property | Value | Citations |
| Molecular Formula | C₆H₃Cl₂F | [1][2][3][4][5] |
| Molecular Weight | 164.99 g/mol (approx.) | [3][5][6] |
| 164.988 g/mol | [1] | |
| 164.992 g/mol | [2] | |
| IUPAC Name | 2,4-dichloro-1-fluorobenzene | [2][4] |
| CAS Registry Number | 1435-48-9 | [1][2][3] |
II. Methodological Considerations
The determination of a chemical's molecular formula and weight is a foundational aspect of chemical analysis and does not involve complex experimental protocols or biological signaling pathways as might be found in drug development or molecular biology research.
-
Molecular Formula Determination: The molecular formula is typically confirmed through techniques such as elemental analysis and high-resolution mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of each element in the compound. Mass spectrometry then provides the exact molecular mass, allowing for the determination of the molecular formula.
-
Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₆H₃Cl₂F). This is a theoretical value based on established atomic masses. Experimental verification is achieved through mass spectrometry.
Given that these are fundamental properties, detailed experimental workflows or signaling pathway diagrams are not applicable to the scope of this topic.
III. Data Visualization
To illustrate the relationship between the compound's identity and its core properties, the following diagram is provided.
References
- 1. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound [webbook.nist.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. This compound, 99%, Thermo Scientific Chemicals 50 g | Request for Quote [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. 1,3-Dichloro-5-fluorobenzene | C6H3Cl2F | CID 137002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the benzene ring in 1,3-Dichloro-4-fluorobenzene
An In-depth Technical Guide to the Benzene Ring Reactivity of 1,3-Dichloro-4-fluorobenzene
Abstract
This compound is a key chemical intermediate whose utility in the pharmaceutical and agrochemical industries is dictated by the nuanced reactivity of its polysubstituted aromatic ring.[1][2] This guide provides a comprehensive analysis of the electronic effects governing the reactivity of this molecule. We will dissect the interplay between the inductive and resonance effects of the three halogen substituents to predict and rationalize the regioselectivity and reaction rates for both electrophilic and nucleophilic aromatic substitution reactions. This document serves as a foundational reference, blending theoretical principles with practical insights to support advanced synthesis and drug development programs.
Molecular Profile and Electronic Structure
This compound (CAS: 1435-48-9) is a halogenated benzene derivative with a unique substitution pattern that creates a complex electronic landscape.[3][4] Understanding this landscape is paramount to predicting its chemical behavior.
| Property | Value | Reference |
| CAS Number | 1435-48-9 | [4] |
| Molecular Formula | C₆H₃Cl₂F | [4] |
| Molecular Weight | 164.99 g/mol | [4] |
| Boiling Point | 172-174 °C | [5] |
| Density | 1.409 g/mL at 25 °C | [5] |
The reactivity of the benzene ring is fundamentally controlled by the electronic properties of its substituents. Halogens exert two opposing effects:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic attack by making it less nucleophilic.[6][7]
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi (π) system. This effect increases electron density, particularly at the ortho and para positions, and is responsible for the ortho-, para-directing nature of halogens in electrophilic aromatic substitution (EAS).[8][9]
For halogens, the strong -I effect outweighs the weaker +M effect, leading to an overall deactivation of the ring compared to benzene.[10][11] However, the relative strengths of these effects vary down the group. Fluorine, despite being the most electronegative, has 2p orbitals that overlap effectively with the 2p orbitals of carbon. This results in a more significant +M effect compared to chlorine (3p orbitals). Consequently, fluorine is the least deactivating of the halogens.[8][12]
Caption: Opposing electronic effects of halogens on the benzene ring.
Electrophilic Aromatic Substitution (EAS)
Reactivity and Overall Profile
With three deactivating halogen substituents, the benzene ring of this compound is significantly electron-deficient and thus, strongly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will proceed much slower than with benzene and require harsh reaction conditions (e.g., stronger Lewis acids, higher temperatures).[11][13]
Regioselectivity: Predicting the Site of Attack
All three halogens are ortho-, para-directors. To predict the site of substitution, we must analyze the directing influence of each substituent on the available positions (C2, C5, and C6).
-
Fluorine at C4: Directs ortho to C3 and C5. The C3 position is already substituted. Thus, F directs to C5 .
-
Chlorine at C1: Directs ortho to C2 and C6, and para to C4. The C4 position is substituted. Thus, Cl at C1 directs to C2 and C6 .
-
Chlorine at C3: Directs ortho to C2 and C4, and para to C6. The C4 position is substituted. Thus, Cl at C3 directs to C2 and C6 .
Analysis:
-
Position C2: Receives directing influence from two chlorine atoms (C1 and C3).
-
Position C5: Receives directing influence from the fluorine atom (C4).
-
Position C6: Receives directing influence from two chlorine atoms (C1 and C3).
The directing effects converge on positions C2, C5, and C6. The fluorine at C4 is the "least deactivating" of the three substituents.[8] Its directing effect towards C5 is significant. However, the cumulative directing effect of two chlorine atoms to positions C2 and C6 presents strong competition. Steric hindrance at C2 (flanked by two chlorine atoms) is high, making C6 the most probable site for electrophilic attack. The substitution at C5 is a secondary possibility.
Caption: Directing effects for electrophilic attack on this compound.
Experimental Protocol: Nitration
This protocol is a representative procedure for the nitration of a strongly deactivated aromatic ring.
Objective: To introduce a nitro group onto the this compound ring, likely at the C6 position.
Methodology:
-
Reactor Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Acid Mixture: While maintaining the temperature below 10 °C, slowly add 15 mL of fuming nitric acid (90%) via the dropping funnel with vigorous stirring.
-
Substrate Addition: Once the acid mixture is homogeneous and cooled, add 5.0 g (0.03 mol) of this compound dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the cooled reaction mixture onto 200 g of crushed ice with stirring.
-
Extraction: The solid precipitate is filtered, or if the product is an oil, the mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 1,3-dichloro-4-fluoro-6-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
Reactivity and Leaving Group Tendency
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.[14] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[14] The presence of electron-withdrawing groups stabilizes this intermediate and accelerates the reaction.
While this compound lacks powerful nitro or cyano activating groups, the cumulative inductive effect of the three halogens renders the ring sufficiently electrophilic to undergo SNAr, albeit under forcing conditions (high temperature, strong nucleophile).
A key principle in SNAr is the leaving group ability of halogens, which follows the order: F > Cl > Br > I .[14][15] This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen. The high electronegativity of fluorine makes this carbon the most electrophilic and thus the most susceptible to attack.[15] Therefore, the fluorine at C4 is the most likely site for nucleophilic displacement.
Experimental Protocol: Amination
This protocol describes a representative SNAr reaction to displace the fluorine atom.
Objective: To synthesize 2,4-dichloro-5-amino-fluorobenzene via nucleophilic displacement of the fluoride ion.
Methodology:
-
Reactor Setup: Combine 5.0 g (0.03 mol) of this compound, 3.1 g (0.036 mol) of piperidine, and 30 mL of dimethyl sulfoxide (DMSO) in a sealed pressure vessel equipped with a magnetic stir bar.
-
Reaction: Heat the vessel to 150 °C and maintain this temperature with stirring for 12-18 hours.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
-
Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired N-(2,4-dichloro-5-fluorophenyl)piperidine.
Caption: General workflow for the SNAr reaction on this compound.
Applications in Pharmaceutical Synthesis
The distinct reactivity patterns of this compound make it a valuable building block. For instance, it is a known starting material for the synthesis of quinolone antibacterial agents, such as ciprofloxacin.[2] In these syntheses, the fluorine atom is typically displaced by an amine via an SNAr reaction, while the chlorine atoms remain, allowing for further functionalization or influencing the final molecule's biological activity.
Conclusion
The reactivity of the benzene ring in this compound is a study in competing electronic effects. The strong, collective inductive withdrawal from three halogen atoms renders the ring highly deactivated towards electrophilic aromatic substitution, necessitating forcing reaction conditions. Regioselectivity in EAS is complex, but substitution is predicted to favor the C6 position. Conversely, the electron-deficient nature of the ring and the exceptional leaving group ability of fluorine facilitate nucleophilic aromatic substitution at the C4 position. A thorough understanding of these principles is crucial for chemists aiming to leverage this versatile intermediate in the synthesis of complex target molecules.
References
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- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
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An In-depth Technical Guide to the Key Chemical Identifiers for 2,4-Dichloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential chemical identifiers and physicochemical properties of 2,4-dichloro-1-fluorobenzene. It is designed to be a valuable resource for professionals in research, science, and drug development who require detailed and accurate information on this compound. This document includes key identifiers, a summary of its physical and chemical properties, and outlines the experimental methodologies for their determination.
Core Chemical Identifiers
The unique identification of a chemical substance is fundamental for scientific communication, regulatory compliance, and ensuring the accuracy of research data. The following table summarizes the primary chemical identifiers for 2,4-dichloro-1-fluorobenzene.
| Identifier | Value |
| CAS Number | 1435-48-9[1] |
| PubChem CID | 123112[2] |
| IUPAC Name | 2,4-dichloro-1-fluorobenzene[2] |
| Molecular Formula | C₆H₃Cl₂F[1] |
| Molecular Weight | 164.99 g/mol [1][2] |
| SMILES String | C1=CC(=C(C=C1Cl)Cl)F[2] |
| InChI Key | BDJZCCWUSOZUQG-UHFFFAOYSA-N[2] |
Physicochemical Properties
Understanding the physicochemical properties of 2,4-dichloro-1-fluorobenzene is crucial for its application in synthesis, formulation, and safety assessments. The table below presents key physical and chemical data for this compound.
| Property | Value |
| Appearance | Clear liquid[3] |
| Boiling Point | 172-174 °C[3] |
| Melting Point | -23 °C[3] |
| Density | 1.409 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.525[3] |
| Solubility | Insoluble in water; miscible with benzene, toluene, acetone, ethanol, dichloromethane, ethyl acetate, and cyclohexane.[3] |
| Vapor Pressure | 1.35 mmHg at 25 °C[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination and verification of chemical identifiers and properties. This section outlines the methodologies for establishing the key identifiers and characterizing the properties of 2,4-dichloro-1-fluorobenzene.
Chemical Identifier Determination
The assignment of unique chemical identifiers follows established procedures by international scientific bodies.
The systematic name, 2,4-dichloro-1-fluorobenzene, is determined according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Methodology:
-
Identify the Parent Structure: The parent structure is a benzene ring.
-
Identify and Name Substituents: The substituents are two chlorine atoms (dichloro) and one fluorine atom (fluoro).
-
Number the Ring: The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants. For substituted benzenes, certain functional groups can be given priority for the number 1 position. In the absence of a principal functional group, the substituents are numbered to provide the lowest set of locants, and they are listed in alphabetical order. In this case, "chloro" comes before "fluoro" alphabetically. To achieve the lowest locant set (1, 2, 4), the carbon attached to the fluorine is assigned position 1, one chlorine is at position 2, and the other chlorine is at position 4.
-
Assemble the Name: The substituents are prefixed to the parent name in alphabetical order, preceded by their locants. Thus, the name is 2,4-dichloro-1-fluorobenzene.[4][5][6]
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique CAS Registry Number to every identified chemical substance.[7][8][9]
Methodology:
-
Submission to CAS: A new chemical substance, once its structure is elucidated and reported in the scientific literature, is submitted to the CAS REGISTRY database.
-
Sequential Assignment: CAS scientists review the submission, and a unique number is assigned in sequential order.[8][10] This number has no inherent chemical significance but serves as a definitive identifier. For 2,4-dichloro-1-fluorobenzene, the assigned CAS Number is 1435-48-9.
PubChem, a public database of chemical substances and their biological activities, assigns a unique Compound Identifier (CID) to each unique chemical structure.[11][12][13][14]
Methodology:
-
Data Submission: Information about a chemical substance, including its structure and identifiers from various sources, is deposited into the PubChem Substance database.
-
Standardization: PubChem employs a process called standardization to create a single, canonical representation of each unique chemical structure.
-
CID Assignment: A unique PubChem CID is assigned to each standardized chemical structure.[15] Multiple substance submissions from different sources for the same molecule are aggregated under a single CID. The CID for 2,4-dichloro-1-fluorobenzene is 123112.
Synthesis and Characterization Protocols
The synthesis and subsequent characterization of 2,4-dichloro-1-fluorobenzene are critical for obtaining a pure sample for further studies.
Several methods for the synthesis of 2,4-dichloro-1-fluorobenzene have been reported, with a common industrial approach involving the chlorination of a substituted nitrobenzene.[3][16][17]
Illustrative Laboratory-Scale Protocol (Adapted from Industrial Processes):
Disclaimer: This is a generalized protocol and should be adapted with appropriate safety precautions and laboratory equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, place 3-chloro-4-fluoronitrobenzene and a suitable solvent such as dimethylformamide.
-
Chlorination: Heat the mixture to a temperature between 160-200°C. Introduce chlorine gas into the reaction mixture through the gas inlet tube while maintaining vigorous stirring. The reaction progress can be monitored by gas chromatography.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is separated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,4-dichloro-1-fluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 2,4-dichloro-1-fluorobenzene, the spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum of 2,4-dichloro-1-fluorobenzene would display six distinct signals for the six aromatic carbons, with their chemical shifts affected by the attached halogens.
-
Experimental Parameters (General):
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups and bonding within the molecule. The spectrum of 2,4-dichloro-1-fluorobenzene would exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and C-Cl and C-F stretching vibrations.
-
Experimental Parameters (General):
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,4-dichloro-1-fluorobenzene would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Experimental Parameters (General):
-
Technique: Electron Ionization (EI) is a common method.
-
Analysis: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and identification.[2]
-
This guide provides a foundational understanding of the key chemical identifiers and properties of 2,4-dichloro-1-fluorobenzene, along with the standard methodologies for their determination. For specific research applications, it is recommended to consult detailed research articles and safety data sheets.
References
- 1. scbt.com [scbt.com]
- 2. Benzene, 2,4-dichloro-1-fluoro- | C6H3Cl2F | CID 123112 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. What Is a CAS Number and How Is It Assigned? [thoughtco.com]
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- 19. spectrabase.com [spectrabase.com]
- 20. Benzene, fluoro- [webbook.nist.gov]
A Technical Guide to Commercial Sourcing of 1,3-Dichloro-4-fluorobenzene for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for high-purity 1,3-Dichloro-4-fluorobenzene (CAS No. 1435-48-9), a key starting material in the synthesis of various pharmaceuticals, most notably the fluoroquinolone antibiotic, Ciprofloxacin. This document outlines key specifications, potential suppliers, and relevant experimental protocols to assist researchers and drug development professionals in making informed procurement decisions.
Commercial Suppliers and Available Specifications
The procurement of high-purity reagents is a critical first step in any research and development workflow. For this compound with a purity of 99%, several commercial suppliers are available. While a comprehensive certificate of analysis (CoA) should always be requested from the supplier prior to purchase, the following table summarizes publicly available information from various vendors.
| Supplier | Purity Specification | Available Grades | Notes |
| Thermo Scientific Chemicals | ≥98.5% (GC)[1] | Laboratory Chemicals | Offers detailed specifications including refractive index (1.5240-1.5260 @ 20°C) and appearance (Clear colorless to pale yellow liquid).[1] |
| HANGZHOU LEAP CHEM CO., LTD. | 99% | Industrial Grade | A specialized fine chemical supplier for research, development, and production.[2] |
| Zhejiang Yuanjin Chemical Co., Ltd. | 99.5% | Pharmaceutical Grade | - |
| Shaanxi Dideu Medichem Co. Ltd. | 99% | Industrial Grade | ISO 9001:2005 REACH Verified Producer. |
| shanghai jinghui industrial co.ltd. | 99% | - | Provides the material as a colorless liquid. |
| NANTONG REFORM PETRO-CHEMICAL CO.,LTD. | 99% | Industrial Grade | - |
| Zhejiang Changshan Chemical Co., Ltd. | 99.4% | - | - |
| Anhui Zhongda Biotechnology Co., Ltd. | 99% | - | - |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | - | - |
| Henan Fengda Chemical Co., Ltd. | 99% | - | - |
It is imperative for researchers to directly contact suppliers to obtain lot-specific CoAs, which will provide detailed information on impurity profiles and exact purity levels.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂F |
| Molecular Weight | 164.99 g/mol |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 172-174 °C (lit.)[3] |
| Density | 1.409 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.525 (lit.)[3] |
Logical Workflow for Supplier Selection
A systematic approach to selecting a chemical supplier is crucial to ensure the quality and consistency of starting materials, which directly impacts research outcomes. The following diagram illustrates a logical workflow for the procurement of this compound.
Experimental Protocol: Synthesis of a Key Intermediate for Ciprofloxacin
This compound is a critical precursor for the synthesis of Ciprofloxacin. A widely recognized route starts from 2,4-dichloro-5-fluoro benzoyl chloride, which is derived from this compound. The following is a representative experimental protocol for a key step in this synthesis.
One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details the formation of a key quinolone intermediate.
1. Acylation:
-
To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes.
-
After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.
-
Stir for an additional 10 minutes at room temperature.
2. Enamine Formation:
-
Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Cyclization:
-
After completion of the enamine formation, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.
4. Ring Closure:
-
Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.
5. Heating and Isolation:
-
Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L).
-
Stir at room temperature for 1.5 hours.
-
Filter the solid, wash with water and hexane to yield the product.
This intermediate can then be further reacted with piperazine to complete the synthesis of Ciprofloxacin.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the core synthesis pathway of Ciprofloxacin starting from 2,4-dichloro-5-fluoro benzoyl chloride.
This guide serves as a starting point for researchers. It is crucial to perform a thorough evaluation of suppliers and obtain detailed product specifications to ensure the quality and success of your research and development endeavors.
References
Methodological & Application
Application Notes and Protocols: 1,3-Dichloro-4-fluorobenzene as an Intermediate in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of dichlorofluorobenzene isomers, particularly in the production of the isoxazoline insecticide, fluxametamide. While 1,3-dichloro-4-fluorobenzene is a key aromatic building block, the synthesis of fluxametamide typically commences from the isomeric 5-bromo-1,3-dichloro-2-fluorobenzene. This document details the synthesis of the crucial intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, and its subsequent conversion to fluxametamide.
Introduction
Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of agrochemicals due to their influence on the biological activity and physicochemical properties of the final products. Dichlorofluorobenzene isomers, including this compound, serve as versatile precursors for various pesticides. This document focuses on the synthetic pathway to fluxametamide, a potent insecticide, highlighting the key chemical transformations involved.
Key Intermediate Synthesis: 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
The synthesis of the isoxazoline insecticide fluxametamide relies on the key intermediate 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. A common route to this intermediate begins with 5-bromo-1,3-dichloro-2-fluorobenzene.
Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene
A documented method for preparing 5-bromo-1,3-dichloro-2-fluorobenzene involves a diazotization reaction of 3,5-dichloro-4-fluoroaniline, followed by a Sandmeyer-type reaction.[1]
Experimental Protocol: Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene
-
Diazotization: Dissolve 3,5-dichloro-4-fluoroaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, dissolve cuprous bromide in hydrobromic acid. Heat the solution to 100-130 °C.[1] Slowly add the previously prepared diazonium salt solution to the hot cuprous bromide solution.
-
Work-up: After the addition is complete, continue heating for a short period. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-bromo-1,3-dichloro-2-fluorobenzene.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield | Purity |
| 3,5-dichloro-4-fluoroaniline | 1.0 | Diazotization at 0-5 °C | - | - |
| Sodium Nitrite | 1.0-1.5 | Dropwise addition | - | - |
| Cuprous Bromide/HBr | Catalytic/Solvent | Reaction at 100-130 °C | 83.1% | 99.8% |
Table 1: Summary of reaction parameters for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene.
Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
This key intermediate can be synthesized from 5-bromo-1,3-dichloro-2-fluorobenzene via a Grignard reaction followed by acylation.
Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
-
Grignard Reagent Formation: To a solution of 5-bromo-1,3-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride lithium chloride complex. Stir the mixture at room temperature to form the Grignard reagent.
-
Acylation: Cool the Grignard reagent to 0 °C and add a trifluoroacetylating agent, such as piperidine trifluoroacetamide, dropwise.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).
-
Purification: Combine the organic layers and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature |
| 5-bromo-1,3-dichloro-2-fluorobenzene | 1.0 | THF | Room Temperature |
| iPrMgCl·LiCl | 1.1 | THF | Room Temperature |
| Piperidine trifluoroacetamide | 1.3 | THF | 0 °C to Room Temp. |
Table 2: Reaction conditions for the synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.
Synthesis of Fluxametamide
Fluxametamide is synthesized from 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone through a multi-step process involving the formation of an isoxazoline ring.
Experimental Protocol: Synthesis of Fluxametamide
-
Chalcone Formation: The synthesis begins with an aldol condensation of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone with a suitable methyl ketone under phase-transfer conditions. The resulting aldol product is dehydrated in situ to form the corresponding chalcone derivative.
-
Isoxazoline Ring Formation: The chalcone is then reacted with hydroxylamine hydrate to form the 5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole ring system.
-
Amide Formation and Final Modification: The subsequent steps involve the formation of a benzamide, followed by condensation with triethyl orthoformate and O-methylhydroxylamine to yield fluxametamide. The final product may be obtained as an E/Z mixture, which can be converted to the desired Z-isomer through recrystallization.
Caption: Synthetic pathway of Fluxametamide.
Mode of Action of Fluxametamide
Fluxametamide belongs to the isoxazoline class of insecticides and is classified by the Insecticide Resistance Action Committee (IRAC) in Group 30.[2] Its mode of action is the allosteric modulation of GABA-gated chloride channels.[2]
Fluxametamide acts as a potent antagonist of both γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in insects.[3][4] By binding to these channels, it blocks the influx of chloride ions into nerve cells. This inhibition leads to hyperexcitation of the insect's central nervous system, resulting in convulsions and death.[5]
Notably, fluxametamide exhibits high selectivity for insect GABA receptors over mammalian receptors, contributing to its favorable safety profile for non-target organisms.[4]
Caption: Mode of action of Fluxametamide.
Conclusion
While this compound itself is a valuable chemical intermediate, the synthesis of the insecticide fluxametamide is more directly achieved from its isomer, 5-bromo-1,3-dichloro-2-fluorobenzene. This document outlines the key synthetic transformations and detailed protocols for the preparation of the essential intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, and its subsequent conversion to fluxametamide. The provided information on the mode of action of fluxametamide further enhances the understanding of this important class of insecticides for research and development professionals.
References
- 1. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 2. irac-online.org [irac-online.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1,3-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for performing Suzuki-Miyaura cross-coupling reactions with 1,3-dichloro-4-fluorobenzene. This substrate presents a unique challenge due to the presence of two chloro-substituents, necessitating careful consideration of reaction conditions to achieve desired regioselectivity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For substrates such as this compound, the reaction offers a pathway to complex fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The primary challenge in the Suzuki coupling of dihalogenated arenes is controlling the site of the reaction, as the two halogen atoms may exhibit different reactivities.[2]
The regioselectivity of the Suzuki coupling on dichlorobenzenes can be influenced by a variety of factors, including the electronic environment of the C-Cl bonds, steric hindrance, and the choice of catalyst and ligands.[3] In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the adjacent chlorine atoms.
Regioselectivity Considerations
The two chlorine atoms in this compound are in chemically distinct environments. The chlorine at the C1 position is ortho to the fluorine atom, while the chlorine at the C3 position is meta to the fluorine. The fluorine atom's strong inductive electron-withdrawing effect and its ability to participate in hydrogen bonding can influence the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[4]
Computational studies, such as Density Functional Theory (DFT) calculations, can predict the relative C-Cl bond dissociation energies, providing insight into which chlorine is more likely to react.[3] Generally, the C-Cl bond with the lower dissociation energy will be more susceptible to oxidative addition by the palladium catalyst. The choice of bulky phosphine ligands can also direct the catalyst to the less sterically hindered position.[5]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: General Procedure for Monosubstitution
This protocol aims to achieve a single Suzuki coupling on this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Disubstitution
This protocol is designed to achieve a double Suzuki coupling on this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and cesium carbonate (4.0 mmol, 4.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.03 mmol, 3 mol%) and P(t-Bu)₃ (0.12 mmol, 12 mol%) in toluene (10 mL).
-
Add the catalyst solution to the reactant mixture.
-
Seal the flask and heat the reaction to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for Suzuki couplings of aryl chlorides, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Typical Catalysts and Ligands for Suzuki Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Highly active for aryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1-3 | Broad substrate scope. |
| Pd(PPh₃)₄ | - | 2-5 | Classical catalyst, may require higher temperatures. |
| PdCl₂(dppf) | - | 2-5 | Effective for a range of substrates. |
Table 2: Common Bases and Solvents for Suzuki Coupling of Aryl Chlorides
| Base | Solvent(s) | Temperature (°C) | Comments |
| K₃PO₄ | Toluene, Dioxane, DMF | 80-120 | Strong base, often used with boronic acids. |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | Effective for challenging couplings. |
| K₂CO₃ | Toluene/Water, Dioxane/Water | 80-100 | Common and cost-effective base. |
| Na₂CO₃ | DMF/Water | 100-150 | Often used in aqueous solvent systems. |
Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Suzuki cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes: 1,3-Dichloro-4-fluorobenzene in the Synthesis of Fluorinated Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dichloro-4-fluorobenzene (CAS: 1435-48-9) is a versatile fluorinated building block used in the synthesis of complex organic molecules.[1] Its trifunctionalized aromatic ring, featuring two chlorine atoms and one fluorine atom, provides multiple reaction sites for constructing valuable compounds, particularly in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a key starting material for the synthesis of broad-spectrum quinolone antibacterial agents like Ciprofloxacin. This document outlines detailed applications and protocols for key transformations involving this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Application I: Nucleophilic Aromatic Substitution (SNAr) in Quinolone Synthesis
The electron-deficient nature of the benzene ring in this compound, enhanced by the three electronegative halogen substituents, makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). This reactivity is famously exploited in the industrial synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[2][3] The synthesis involves the initial conversion of this compound to an activated acyl chloride, followed by condensation and cyclization to form the quinolone core, and finally, a crucial SNAr reaction where the chlorine at the C-7 position is displaced by piperazine.[2][4]
Logical Workflow for Ciprofloxacin Synthesis
References
Application Notes and Protocols: Phenylboronic Acid as a Foundational Building Block for Complex Molecule Synthesis in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylboronic acid (PBA) is a versatile and indispensable building block in modern organic synthesis.[1] Its stability, low toxicity, and diverse reactivity make it a cornerstone reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental transformation for constructing the complex molecular architectures found in many active pharmaceutical ingredients (APIs).[4] The ability to efficiently create biaryl and substituted phenyl moieties has positioned phenylboronic acid and its derivatives as critical intermediates in drug discovery and development.[2] For instance, PBA is a key intermediate in the synthesis of the anti-epileptic drug Perampanel.[2]
Key Applications in Drug Development & Complex Molecule Synthesis
Phenylboronic acid's utility extends across various stages of pharmaceutical research:
-
Scaffold Construction: It is a primary tool for synthesizing biaryl structures, which are prevalent motifs in a wide range of therapeutic agents.[5]
-
Structure-Activity Relationship (SAR) Studies: The ease of introducing a phenyl group allows medicinal chemists to systematically explore the chemical space around a lead compound to optimize its biological activity.[2]
-
Drug Delivery Systems: PBA-functionalized polymers have gained attention for their potential in targeted drug and gene delivery.[6] These systems can interact with sialic acid, which is often overexpressed on the surface of tumor cells, enabling targeted delivery of therapeutic payloads.[6]
-
Mucoadhesive Materials: Polymers incorporating PBA have shown promise in enhancing mucoadhesion, which can improve the bioavailability of ophthalmic drugs.[1][7]
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of phenylboronic acid with various aryl halides to form biphenyl derivatives. These examples highlight the reaction's efficiency under different conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | - | 95 | [8] |
| 2 | Bromobenzene | Pd-Zeolite Y | K₂CO₃ | Ethanol/Water | 80 | - | 96 | [9] |
| 3 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | Ethanol/Water | 70 | 48 | >95 | [10] |
| 4 | 1-Chloro-2-nitrobenzene | Pd(PPh₃)₄ | - | Methanol/Water | - | - | High | [11] |
| 5 | 3-Iodopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 18 | 92 | Not in search results |
| 6 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/Water | 90 | 12 | 88 | Not in search results |
Note: The data presented is compiled from various sources and specific reaction conditions may vary. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of a biphenyl derivative from an aryl halide and phenylboronic acid.[12]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) or GC-MS. The reaction time can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biphenyl Synthesis
This diagram illustrates a typical workflow for the synthesis and purification of a biphenyl compound via the Suzuki-Miyaura reaction.
Caption: A typical workflow for the synthesis of biphenyl derivatives.
Phenylboronic Acid in Targeted Drug Delivery
Phenylboronic acid-functionalized nanoparticles can target cancer cells by binding to overexpressed sialic acid on the cell surface, leading to enhanced cellular uptake of the therapeutic agent.
Caption: PBA-mediated targeting and drug delivery to cancer cells.
References
- 1. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on 1,3-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. This application note focuses on the SNAr reactions of 1,3-dichloro-4-fluorobenzene, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The presence of three halogen substituents on the benzene ring activates it towards nucleophilic attack, with the fluorine atom being the most probable leaving group due to its high electronegativity. This document provides an overview of the principles governing these reactions, expected regioselectivity, and detailed protocols for reactions with various nucleophiles.
Principle of SNAr on this compound
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion. The chlorine atoms, while also electron-withdrawing, are significantly less effective leaving groups than fluorine in SNAr reactions.
Regioselectivity
In SNAr reactions of this compound, the substitution of the fluorine atom is strongly favored over the chlorine atoms. The high electronegativity of fluorine makes the carbon atom it is attached to (C-4) the most electrophilic and susceptible to nucleophilic attack. The chlorine atoms at positions 1 and 3 are less activated for substitution. Therefore, the primary product expected from an SNAr reaction with this compound is the 4-substituted-1,3-dichlorobenzene derivative.
Caption: General mechanism of SNAr on this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions for SNAr reactions on this compound with various nucleophiles. Please note that while direct experimental data for this specific substrate is limited in publicly available literature, the following conditions are extrapolated from well-established protocols for similar polyhalogenated aromatic compounds.
Table 1: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 60-80 | 4-8 | >90 (estimated) |
| Phenol | K₂CO₃ | DMF | 100-120 | 6-12 | 80-95 (estimated) |
| Benzyl Alcohol | NaH | THF | 60-70 | 5-10 | 85-95 (estimated) |
Table 2: Reaction with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 80-100 | 3-6 | >95 (estimated) |
| Aniline | K₂CO₃ | NMP | 120-150 | 12-24 | 70-90 (estimated) |
| Morpholine | Et₃N | Acetonitrile | 80-90 | 4-8 | >95 (estimated) |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Thiophenoxide | - | DMF | 25-50 | 1-3 | >95 (estimated) |
| Benzyl Mercaptan | NaH | THF | 50-60 | 2-4 | 90-98 (estimated) |
Experimental Protocols
The following are detailed experimental protocols for the SNAr reaction of this compound with representative nucleophiles.
Protocol 1: Synthesis of 2,4-Dichloro-1-methoxybenzene
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add sodium methoxide solution (1.2 eq) at room temperature.
-
Heat the reaction mixture to 70°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield 2,4-dichloro-1-methoxybenzene.
Protocol 2: Synthesis of 4-(2,4-Dichlorophenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90°C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford 4-(2,4-dichlorophenyl)morpholine.
Protocol 3: Synthesis of 2,4-Dichlorophenyl Phenyl Sulfide
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of thiophenol (1.1 eq) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Heat the reaction to 60°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2,4-dichlorophenyl phenyl sulfide.
Visualizations
Caption: Regioselectivity of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Applications in Drug Development
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting 2,4-dichloro-substituted aromatic core is a common scaffold in many pharmaceutical agents. For instance, substituted anilines and phenols derived from these reactions can serve as precursors for kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The ability to introduce diverse functionalities at the 4-position through SNAr reactions makes this compound a key starting material for generating libraries of compounds for drug discovery screening.
Synthesis of ciprofloxacin using 1,3-Dichloro-4-fluorobenzene as a raw material
An Application Note on the Synthesis of Ciprofloxacin from 1,3-Dichloro-4-fluorobenzene
Abstract
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. This application note provides a detailed protocol for the synthesis of ciprofloxacin, starting from the industrial raw material this compound. The synthesis involves a multi-step process, including the formation of a key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, followed by the construction of the quinolone core and subsequent condensation with piperazine.
Overall Synthesis Pathway
The synthesis of ciprofloxacin from this compound proceeds through several key intermediates. The initial step involves a Friedel-Crafts reaction to introduce a carbonyl group, followed by a series of condensation, cyclization, and substitution reactions to build the final molecule.
Caption: Overall synthetic route from this compound to Ciprofloxacin.
Experimental Protocols
This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride (II)
This protocol utilizes a Friedel-Crafts reaction with carbon tetrachloride followed by hydrolysis. This method provides high yield and utilizes readily available reagents.[1]
Materials:
-
This compound (also known as 2,4-dichlorofluorobenzene)
-
Carbon tetrachloride (CCl₄)
-
Ferric chloride (FeCl₃), anhydrous
-
Deionized water
Protocol:
-
To a suitable reactor, add 2,4-dichlorofluorobenzene (100 g, 0.606 mol) and carbon tetrachloride (107.4 g, 0.667 mol).
-
Stir the mixture to dissolve the starting material.
-
Carefully add anhydrous ferric chloride (1.52 g, 9.3 mmol) as the catalyst.
-
Heat the reaction mixture to 70°C and maintain this temperature for 2 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add water (e.g., 0.75 g, 41.7 mmol) to the residue from the first step along with a catalytic amount of FeCl₃ (e.g., 0.17 g).[1]
-
Heat the mixture to 120°C and stir until gas evolution ceases, indicating the completion of hydrolysis.
-
Cool the reaction mixture and purify the resulting 2,4-dichloro-5-fluorobenzoyl chloride by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| This compound | 165.00 | 100 g | 0.606 |
| Carbon tetrachloride | 153.82 | 107.4 g | 0.667 |
| Ferric chloride (catalyst) | 162.20 | 1.52 g | 0.0093 |
| Expected Product | Molar Mass | Theoretical Yield | Reported Yield |
| 2,4-Dichloro-5-fluorobenzoyl chloride | 227.45 | 137.8 g | >88%[1] |
Step 2: Synthesis of the Quinolone Core (IV)
This part of the synthesis involves multiple reactions, starting from the benzoyl chloride prepared in Step 1. It follows a common pathway involving condensation with a malonate derivative, reaction with cyclopropylamine, and subsequent cyclization.[2]
Materials:
-
2,4-Dichloro-5-fluorobenzoyl chloride (II)
-
Diethyl malonate
-
Magnesium ethoxide
-
Triethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Condensation: React 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide to form the corresponding diester.[2]
-
Hydrolysis & Decarboxylation: The resulting diester is hydrolyzed and decarboxylated using an acid catalyst with heating to yield the β-ketoester.[2]
-
Enol Ether Formation: React the β-ketoester with triethyl orthoformate and acetic anhydride to form the enol ether intermediate.[2]
-
Enamine Formation: Add cyclopropylamine (28.0 g, 0.48 mol) to the reaction mixture at room temperature and stir for 1 hour.[2]
-
Cyclization: To the enamine intermediate, add potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml). Heat the mixture to 120-125°C for 4 hours. Toluene is typically collected as a distillate during this process.[2]
-
Work-up: After completion, cool the reaction mass to 35-40°C and quench it into ice water (approx. 2.0 L). Stir at room temperature for 1.5 hours to precipitate the product.
-
Filter the solid, wash with water and a non-polar solvent like hexane, and dry to obtain Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV). A yield of 65% is reported for this one-pot sequence.[2]
| Key Intermediate | Molar Mass ( g/mol ) | Starting Moles (example) | Reported Yield |
| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 325.73 | 0.43 mol | 65%[2] |
Step 3: Synthesis of Ciprofloxacin (V)
The final step is a nucleophilic aromatic substitution where the chlorine atom at the 7-position of the quinolone ring is displaced by piperazine.
Materials:
-
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)
-
Anhydrous piperazine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric Acid (4 N)
Protocol:
-
Dissolve the quinolone intermediate (IV) (e.g., 3.77 mmol) in DMSO (30 mL) in a round-bottom flask.[3][4]
-
Add anhydrous piperazine (15 mmol, approx. 4 equivalents) to the mixture.[3][4]
-
Heat the reaction mixture to 90-140°C. A typical range is 135-140°C for 2 hours. Monitor the reaction by HPLC or TLC.[3][5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Hydrolysis & Precipitation: Add 4 N HCl to the mixture to adjust the pH to approximately 7. This step also hydrolyzes the ethyl ester to a carboxylic acid.[3][4]
-
Allow the ciprofloxacin to precipitate gradually, which can be aided by cooling in a refrigerator at 4°C.[3][4]
-
Filter the solid product, wash sequentially with water and acetone, and then dry under vacuum to obtain Ciprofloxacin.
| Reagent | Molar Mass ( g/mol ) | Amount Used (example) | Moles (example) |
| Quinolone Intermediate (IV) | 325.73 | 19.7 g | 0.0605 |
| Anhydrous Piperazine | 86.14 | 30.1 g | 0.350 |
| Product | Molar Mass | Theoretical Yield | Reported Purity |
| Ciprofloxacin | 331.34 | 20.0 g | >99% after purification |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step in this process, from reaction setup to product analysis.
Caption: A generalized workflow for a single chemical synthesis step.
References
- 1. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of 1,3-Dichloro-4-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dichloro-4-fluorobenzene is a halogenated aromatic compound used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides. Due to its potential environmental persistence and toxicity, sensitive and reliable analytical methods are crucial for its detection and quantification in various sample matrices. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for volatile organic compounds (VOCs).
Analytical Methods Overview
The primary method for the determination of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). This technique offers excellent separation and definitive identification. For aqueous samples, sample preparation techniques like Purge and Trap (P&T) or Headspace (HS) are commonly employed to extract and concentrate the analyte prior to GC-MS analysis. High-Performance Liquid Chromatography (HPLC) can also be a viable technique, particularly for samples where the analyte is present at higher concentrations or when analyzing for related non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) with Purge and Trap
This is the most sensitive and widely accepted method for the analysis of this compound in aqueous samples, based on methodologies similar to US EPA Methods 524.2 and 524.3 for volatile organic compounds.[1][2][3][4][5][6]
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound with Purge and Trap.
Protocol: GC-MS with Purge and Trap
1. Sample Preparation (Purge and Trap)
-
Apparatus: Purge and trap concentrator system.
-
Procedure:
-
Collect aqueous samples in duplicate.[2]
-
For a standard 5 mL sample, add an appropriate volume of internal standard and surrogate solutions.[1][2] Commonly used internal standards include 1,4-Difluorobenzene and Chlorobenzene-d5, while 4-Bromofluorobenzene is a common surrogate.[1]
-
Place the sample in the purging vessel.
-
Purge the sample with helium at a specified flow rate and duration to transfer the volatile this compound from the aqueous phase to the vapor phase.
-
The vapor is then passed through a sorbent trap (e.g., Vocarb 3000) to concentrate the analyte.[3]
-
After purging, the trap is rapidly heated to desorb the analyte onto the GC column.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph interfaced with a mass spectrometer.
-
Procedure:
-
The desorbed analytes are separated on a capillary column. A common choice is a DB-VRX column (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar.[7]
-
The separated compounds then enter the mass spectrometer for detection and identification.
-
Data is acquired in full scan mode to obtain the mass spectrum of the compound.[8] The mass spectrum for this compound can be found in the NIST WebBook.[9][10][11][12]
-
3. Quantification
-
Procedure:
-
Prepare a series of calibration standards of this compound at different concentrations.[1]
-
Analyze the standards using the same method as the samples.
-
Generate a calibration curve by plotting the response of the analyte versus its concentration.
-
The concentration of this compound in the samples is then determined from this calibration curve.
-
Data Presentation: GC-MS Parameters
| Parameter | Typical Value |
| Purge and Trap System | Teledyne Tekmar Atomx XYZ or similar[1] |
| Purge Gas | Helium |
| Sample Volume | 5 mL |
| GC System | Thermo Scientific TRACE 1310 GC or similar[1] |
| Column | DB-VRX (30 m x 0.25 mm ID, 1.4 µm) or equivalent |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 35-45°C, hold for 1-2 min, ramp to 180-220°C at 10-20°C/min, hold for 1-5 min. |
| Injector Temperature | 200-250°C |
| MS System | Thermo Scientific ISQ LT or similar[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-300 amu |
| Quantitation Ions | Based on the mass spectrum of this compound (Molecular Weight: 164.99 g/mol ).[9][11] Likely ions would include the molecular ion (m/z 164, 166) and major fragments. |
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
A simpler, though typically less sensitive, alternative to Purge and Trap is the static headspace method.[13] This technique is suitable for samples with higher concentrations of the analyte.
Experimental Workflow
Caption: Workflow for Headspace GC-MS analysis.
Protocol: HS-GC-MS
1. Sample Preparation (Headspace)
-
Apparatus: Headspace autosampler.
-
Procedure:
-
Place a known volume of the sample into a headspace vial.
-
Seal the vial tightly.
-
Place the vial in the headspace autosampler and allow it to equilibrate at a constant temperature until the gas and liquid phases are in equilibrium.[13]
-
A gas-tight syringe automatically collects a portion of the gas phase (headspace).[13]
-
2. GC-MS Analysis and Quantification
-
The procedure for GC-MS analysis and quantification is the same as described for the Purge and Trap method, with the injection being from the headspace autosampler.
High-Performance Liquid Chromatography (HPLC)
While less common for this specific compound, HPLC can be utilized, especially if derivatization is performed or if the sample matrix is not suitable for GC. A reverse-phase HPLC method could be adapted from methods used for similar compounds like fluorobenzene.[14]
Protocol: HPLC
1. Sample Preparation
-
Sample preparation will be matrix-dependent and may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte.
2. HPLC Analysis
-
Instrumentation: HPLC system with a suitable detector (e.g., UV or Diode Array Detector).
-
Procedure:
-
Inject the prepared sample into the HPLC system.
-
Separate the components on a reverse-phase column (e.g., C18).
-
Detect the analyte based on its UV absorbance.
-
3. Quantification
-
Quantification is performed using a calibration curve generated from standards of known concentrations.
Data Presentation: HPLC Parameters
| Parameter | Typical Value |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | Newcrom R1 or other suitable reverse-phase column[14] |
| Mobile Phase | A mixture of acetonitrile and water, potentially with an acid modifier like phosphoric or formic acid.[14] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-50 µL |
| Detection | UV detection at a wavelength appropriate for this compound. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of similar volatile organic compounds using GC-MS with Purge and Trap, which can be expected to be comparable for this compound.
| Parameter | Typical Range | Reference |
| Calibration Curve Range | 0.2 - 40 ppb (µg/L) | [1] |
| Method Detection Limit (MDL) | 0.05 - 0.2 µg/L | [5] |
| Linearity (r²) | ≥0.995 | [1] |
| Internal Standards | 1,4-Difluorobenzene, Chlorobenzene-d5, Fluorobenzene | [1][2][15] |
| Surrogate Standards | 4-Bromofluorobenzene, 1,2-Dichlorobenzene-d4 | [1][15] |
Conclusion
The analysis of this compound is most effectively and sensitively achieved using GC-MS coupled with Purge and Trap for aqueous samples. Headspace GC-MS offers a simpler alternative for less demanding applications. While HPLC is a potential alternative, method development would be required. The provided protocols and parameters serve as a comprehensive guide for researchers and professionals in the accurate detection and quantification of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. epa.gov [epa.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. glsciences.eu [glsciences.eu]
- 7. publ.iss.it [publ.iss.it]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. env.go.jp [env.go.jp]
- 14. Separation of Fluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. idaea.csic.es [idaea.csic.es]
Application Note & Protocol: GC-MS Analysis of Dichlorofluorobenzene and Other Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs). Its high sensitivity and selectivity make it an indispensable tool in environmental monitoring, industrial hygiene, and the analysis of residual solvents in pharmaceutical products. This application note provides a detailed protocol for the analysis of dichlorofluorobenzene, a representative VOC, using GC-MS. The methodologies described herein are applicable to a broad range of other volatile compounds.
The accurate determination of VOCs is critical in various scientific and industrial fields. In the pharmaceutical industry, residual solvents are impurities that must be controlled to ensure the safety and quality of drug products. Environmental analysis relies on sensitive methods to detect and quantify pollutants in air, water, and soil. This protocol outlines a robust and reproducible GC-MS method, including sample preparation, instrument parameters, and data analysis, to meet the stringent requirements of these applications.
Experimental Protocols
Sample Preparation: Headspace Sampling
Headspace analysis is a common technique for the analysis of VOCs in solid or liquid samples. It involves heating the sample in a sealed vial to allow the volatile components to partition into the gas phase (headspace) above the sample. An aliquot of the headspace is then injected into the GC-MS system.
Materials:
-
20 mL headspace vials with PTFE-lined septa and aluminum caps
-
Crimper and decapper
-
Gas-tight syringe or automated headspace autosampler
-
Dichlorofluorobenzene standard solution (e.g., 100 µg/mL in methanol)
-
Internal standard (e.g., Fluorobenzene)
-
Sample matrix (e.g., water, soil, or drug product excipient)
Procedure:
-
Sample Weighing/Pipetting: Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial. For a solid sample, use approximately 1-5 grams. For a liquid sample, use 5-10 mL.
-
Standard and Internal Standard Spiking: For calibration standards and quality control samples, spike the appropriate amount of the dichlorofluorobenzene standard solution and internal standard solution into the vial.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap using a crimper.
-
Equilibration: Place the vial in the headspace autosampler or a heating block at a specified temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow for equilibration of the VOCs between the sample and the headspace.
-
Injection: Following equilibration, a heated, gas-tight syringe is used to withdraw a specific volume of the headspace (e.g., 1 mL) and inject it into the GC inlet.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and application.
Gas Chromatograph (GC) Parameters:
| Parameter | Setting |
| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 split ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 40°C, hold for 4 minutes- Ramp: 10°C/min to 220°C- Hold: 2 minutes at 220°C |
Mass Spectrometer (MS) Parameters:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 35-350 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes |
Selected Ions for Dichlorofluorobenzene (example: 1,2-Dichloro-4-fluorobenzene, C₆H₃Cl₂F, MW: 164.99):
| Ion (m/z) | Role |
| 164 | Quantifier Ion (Molecular Ion) |
| 166 | Qualifier Ion (Isotope Peak) |
| 133 | Qualifier Ion (Fragment) |
| 99 | Qualifier Ion (Fragment) |
Data Presentation
Quantitative data for the analysis of dichlorofluorobenzene should be summarized for clarity and easy comparison. The following tables represent typical performance data that should be generated during method validation.
Method Detection Limit (MDL) and Method Quantitation Limit (MQL)
The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
| Analyte | Matrix | MDL (µg/L) | MQL (µg/L) |
| Dichlorofluorobenzene | Water | 0.1 | 0.5 |
Linearity and Calibration Curve
A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity of the method is assessed by the coefficient of determination (r²).
| Analyte | Calibration Range (µg/L) | Number of Points | Coefficient of Determination (r²) |
| Dichlorofluorobenzene | 0.5 - 100 | 7 | ≥ 0.995 |
Accuracy and Precision (Recovery and RSD)
Accuracy is determined by analyzing spiked samples at different concentrations and calculating the percent recovery. Precision is expressed as the relative standard deviation (%RSD) of replicate measurements.
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | %RSD (n=6) |
| Dichlorofluorobenzene | 1 | 98.5 | 4.2 |
| 10 | 101.2 | 3.5 | |
| 50 | 99.8 | 2.8 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of volatile organic compounds using headspace sampling.
Caption: Experimental workflow for the GC-MS analysis of VOCs.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of dichlorofluorobenzene and other volatile organic compounds using headspace GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, offers a robust and reliable approach for researchers, scientists, and drug development professionals. The presented quantitative data, while illustrative, provides a benchmark for method performance. Adherence to this protocol and proper method validation will ensure the generation of high-quality, defensible data for a wide range of applications.
Application Notes and Protocols: Synthesis of Fluorinated Nitrobenzene Derivatives Using 1,3-Dichloro-4-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorinated nitrobenzene derivatives are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of fluorine and nitro groups into an aromatic ring can significantly alter its electronic properties, lipophilicity, and metabolic stability, making these compounds highly valuable for designing molecules with specific biological activities. 1,3-Dichloro-4-fluorobenzene serves as a key precursor in the synthesis of various fluorinated nitroaromatics, primarily through electrophilic nitration. This document provides detailed protocols and application notes for the synthesis of fluorinated nitrobenzene derivatives.
Primary Synthetic Pathway: Electrophilic Nitration
The most direct method to synthesize a fluorinated nitrobenzene derivative from this compound is through electrophilic aromatic substitution, specifically nitration. In this reaction, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
The directing effects of the existing substituents (two chlorine atoms and one fluorine atom) on the aromatic ring determine the regioselectivity of the nitration. Halogens are ortho-, para-directing deactivators. In this compound, the positions are activated or deactivated by the following substituents:
-
Position 2: Ortho to Cl (at C1), para to Cl (at C3), and meta to F (at C4).
-
Position 5: Ortho to F (at C4), meta to Cl (at C1), and para to Cl (at C3).
-
Position 6: Ortho to Cl (at C1) and meta to both Cl (at C3) and F (at C4).
Considering these effects, the nitration is expected to yield a mixture of isomers, with the major product being 2,4-dichloro-1-fluoro-5-nitrobenzene , where the nitro group is directed to the position para to one chlorine and ortho to the fluorine.
Reaction Pathway Diagram
Experimental Protocol: General Nitration Procedure
This protocol is a generalized procedure based on standard nitration reactions of halogenated benzenes.[1][2][3]
1. Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice-water bath
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser.
2. Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add this compound to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise from the dropping funnel to the solution of this compound over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The crude product, which may precipitate as a solid or an oil, is then extracted with dichloromethane.
-
Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | This compound | - |
| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | [1][2] |
| Reaction Temperature | 0 - 10 °C | [2] |
| Reaction Time | 3 - 6 hours | General Protocol |
| Expected Product | 2,4-Dichloro-1-fluoro-5-nitrobenzene | - |
| Typical Purity | >90% (after purification) | [2] |
| Typical Yield | 60 - 95% (estimated) | [2] |
Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves the synthesis of fluorinated nitrobenzene derivatives through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly useful when the desired precursor is more readily available. For instance, a dichloronitrobenzene can be converted to a chlorofluoronitrobenzene. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, facilitating the displacement of a halide.[4][5][6]
A relevant example is the synthesis of 3-chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene.[7]
SNAr Workflow Diagram
Experimental Protocol: Synthesis of 3-Chloro-4-fluoronitrobenzene
This protocol is adapted from a documented synthesis procedure.[7]
1. Materials and Reagents:
-
3,4-Dichloronitrobenzene
-
Potassium Fluoride (anhydrous)
-
Tetramethylene sulphone (Sulfolane)
-
Phase-transfer catalyst (e.g., methyl-trioctyl-ammonium chloride)
-
Aluminum Trichloride (AlCl₃)
-
Distillation apparatus.
2. Procedure:
-
In a glass reaction vessel, combine 87 g (1.5 mol) of potassium fluoride and 250 g of tetramethylene sulphone.
-
Heat the mixture to initiate distillation to remove any residual water, continuing until approximately 25 g of the solvent has been distilled off.
-
To the anhydrous mixture, add 192 g of 3,4-dichloronitrobenzene, 10 g (0.025 mol) of methyl-trioctyl-ammonium chloride, and 1.65 g (0.0125 mol) of AlCl₃.
-
Heat the reaction mixture to the required temperature (typically 150-200 °C) and monitor the reaction progress by gas chromatography.
-
Upon completion (conversion >95%), cool the reaction mixture.
-
Work up the mixture by distillation under reduced pressure to isolate the product.
Quantitative Data from SNAr Synthesis
The following data is reported for the synthesis of 3-chloro-4-fluoronitrobenzene.[7]
| Parameter | Value |
| Starting Material | 3,4-Dichloronitrobenzene (192 g) |
| Fluorinating Agent | Potassium Fluoride (87 g) |
| Solvent | Tetramethylene Sulphone (225 g net) |
| Product | 3-Chloro-4-fluoronitrobenzene |
| Boiling Point | 92°-93° C at 10 mbar |
| Conversion | 97% (determined by GC) |
| Final Yield | 85% (149 g) |
Applications and Further Reactions
The synthesized fluorinated nitrobenzene derivatives are versatile intermediates. The nitro group can be readily reduced to an amine, which is a common precursor for a wide range of pharmaceuticals and dyes. The halogen substituents can be further displaced via nucleophilic substitution or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures.[4][8] These compounds are particularly important in the synthesis of:
-
Herbicides and Pesticides: Where the unique electronic properties contribute to their biological activity.
-
Active Pharmaceutical Ingredients (APIs): Serving as core structures in drugs for various therapeutic areas.
-
Specialty Polymers and Materials: Imparting properties such as thermal stability and chemical resistance.[9]
References
- 1. what is the product of the reaction of 1,3 dichloro benzene with H2SO4 an.. [askfilo.com]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Optimizing reaction conditions for synthesis involving 1,3-Dichloro-4-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for syntheses involving 1,3-dichloro-4-fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction with this compound is showing low yield. What are the common causes and how can I improve it?
Answer:
Low yields in SNAr reactions with this compound can stem from several factors. The reactivity of the fluorine atom is influenced by the electron-withdrawing nature of the two chlorine atoms. However, optimization is often necessary. Here are key areas to troubleshoot:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are generally effective as they can solvate the cation of the nucleophile, thus increasing its nucleophilicity. For certain reactions, such as those involving photoredox catalysis, a mixture of solvents like 1,2-dichloroethane (DCE) and 2,2,2-trifluoroethanol (TFE) may be optimal.[1]
-
Base Selection: An appropriate base is crucial to deprotonate the nucleophile or neutralize any acid formed during the reaction. Common bases include K₂CO₃ and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature: SNAr reactions often require elevated temperatures (typically 100-150 °C) to proceed at a reasonable rate.[2] If the yield is low, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to side product formation.
-
Nucleophile Concentration: Using an excess of the nucleophile can help drive the reaction to completion.[3]
Quantitative Data on SNAr Reaction Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Toluene | THF | DMSO | DMSO is often superior for SNAr due to its high polarity. |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is more soluble and can lead to higher yields. |
| Temperature | 80 °C | 120 °C | 150 °C | Higher temperatures generally increase reaction rates. |
| Nucleophile eq. | 1.1 eq. | 1.5 eq. | 2.0 eq. | Increasing equivalents can improve conversion. |
Question 2: I am observing the formation of multiple products in my SNAr reaction. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products can be due to reactions at other positions or subsequent reactions. With this compound, potential side reactions include:
-
Substitution at a Chlorine Position: While the C-F bond is generally the most labile for SNAr, under harsh conditions, substitution of one of the chlorine atoms can occur, leading to isomeric products.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material or the product can occur, especially at high temperatures.
-
Dimerization or Polymerization: Some nucleophiles can react with the product, leading to dimers or oligomers.
To minimize side products, consider the following:
-
Strict Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.
-
Control of Stoichiometry: Use a precise amount of the nucleophile to avoid secondary reactions.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can improve selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Question 3: I am planning a Buchwald-Hartwig amination with this compound. Which chlorine atom is expected to react preferentially, and what catalyst system should I use?
Answer:
In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the relative reactivity of the C-Cl bonds is a key consideration. The chlorine atom at the 3-position is sterically less hindered than the one at the 1-position (which is ortho to the fluorine). Therefore, the initial coupling is more likely to occur at the 3-position.
For the catalyst system, several generations of Buchwald-Hartwig ligands and precatalysts have been developed.[4][5] For aryl chlorides, which are generally less reactive than aryl bromides or iodides, more electron-rich and bulky phosphine ligands are often required.
Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Features |
| Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Highly active for aryl chlorides.[5] |
| Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | t-Amyl alcohol | 100-120 | Good for a wide range of amines. |
| G3-XPhos Precatalyst | LHMDS or K₃PO₄ | Toluene | Room Temp - 100 | Air- and moisture-stable precatalyst. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv.).
-
Seal the tube with a septum, and purge with argon or nitrogen.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent.
-
Heat the reaction mixture with stirring for the specified time, monitoring the progress by TLC or GC/LC-MS.
-
After cooling to room temperature, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Question 4: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. How can I optimize this reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving aryl chlorides can be attributed to catalyst deactivation, incomplete oxidative addition, or slow reductive elimination. Optimization strategies include:
-
Catalyst and Ligand Selection: Similar to the Buchwald-Hartwig reaction, bulky, electron-rich phosphine ligands are beneficial for the activation of aryl chlorides. Systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) are commonly used.[6][7]
-
Base and Solvent System: The choice of base and solvent is interdependent. A common combination is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with a solvent such as toluene, dioxane, or DMF.[7]
-
Boronic Acid Quality: Ensure the boronic acid is pure and not dehydrated, as this can affect the transmetalation step.
-
Temperature: Reaction temperatures typically range from 80 to 120 °C.
Troubleshooting Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh palladium source and ligand. Consider a precatalyst. |
| Low Conversion | Poor oxidative addition | Switch to a more electron-rich and bulky ligand (e.g., XPhos). Increase temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen | Degas the reaction mixture thoroughly before heating. |
| Protodeboronation | Presence of water and prolonged heating | Use an appropriate amount of water and monitor the reaction to avoid excessive reaction times. |
Visualizing Reaction Workflows and Pathways
Workflow for Optimizing SNAr Reactions
Caption: A flowchart for the systematic optimization of SNAr reactions.
Logical Relationship in a Sequential Cross-Coupling Strategy
Caption: A diagram illustrating a potential sequential cross-coupling strategy.
References
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. mdpi.com [mdpi.com]
Common side products in the nitration of 1,3-Dichloro-4-fluorobenzene
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the nitration of 1,3-dichloro-4-fluorobenzene. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes and identifying common side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the mononitration of this compound?
The major product from the mononitration of this compound is predicted to be 1,3-dichloro-4-fluoro-5-nitrobenzene . This is due to the directing effects of the substituents on the benzene ring. All halogen substituents (chloro and fluoro) are ortho-, para-directing groups. In this specific molecule, the positions available for substitution are C2, C5, and C6.
-
Position C5 is para to the chlorine at C1 and ortho to the fluorine at C4. Both of these halogens activate this position for electrophilic aromatic substitution.
-
Position C2 is ortho to both chlorine atoms at C1 and C3, but it is sterically hindered.
-
Position C6 is ortho to the chlorine at C1 but meta to the fluorine at C4, making it less favored.
Therefore, the electrophilic attack of the nitronium ion (NO₂⁺) is most likely to occur at the C5 position.
Q2: What are the common side products I should expect in the nitration of this compound?
Common side products include positional isomers of the mononitrated product and dinitrated products.
-
Positional Isomers: The primary isomeric side product is likely 1,3-dichloro-2-fluoro-4-nitrobenzene , resulting from nitration at the C2 position. Although sterically hindered, this position is ortho to two directing chloro groups.
-
Dinitration Products: Under forcing reaction conditions (e.g., higher temperatures, prolonged reaction times, or a higher concentration of the nitrating agent), dinitration can occur. A potential dinitration product is 1,3-dichloro-4-fluoro-2,6-dinitrobenzene . The formation of dinitro compounds is a known side reaction in the nitration of dichlorobenzenes.
Q3: My reaction is producing a higher than expected amount of side products. What are the likely causes?
Several factors can contribute to an increased yield of side products:
-
Reaction Temperature: Higher temperatures favor the formation of dinitrated products and can decrease the regioselectivity of the mononitration, leading to a higher proportion of the less-favored isomers.
-
Concentration of Nitrating Agent: Using a significant excess of the nitrating mixture (e.g., nitric acid and sulfuric acid) increases the likelihood of dinitration.
-
Reaction Time: Longer reaction times can lead to the further nitration of the desired mononitrated product.
-
Purity of Starting Material: Impurities in the this compound can lead to unexpected side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the nitration of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 1,3-dichloro-4-fluoro-5-nitrobenzene | - Reaction conditions are not optimal (temperature too high or too low).- Incomplete reaction.- Loss of product during workup and purification. | - Carefully control the reaction temperature, typically maintaining it at a lower temperature (e.g., 0-10 °C) during the addition of the nitrating agent.- Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Optimize the extraction and purification steps to minimize product loss. |
| High proportion of the 1,3-dichloro-2-fluoro-4-nitrobenzene isomer | - The reaction may be kinetically controlled, favoring the sterically hindered but electronically activated position under certain conditions. | - Experiment with different reaction temperatures and addition rates of the nitrating agent to favor the thermodynamically more stable product.- Consider using a different nitrating agent or solvent system that may offer higher regioselectivity. |
| Significant formation of dinitrated products | - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time. | - Maintain a low reaction temperature throughout the experiment.- Use a stoichiometric or slight excess of the nitrating agent.- Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-nitration. |
| Dark-colored reaction mixture or tar formation | - Oxidative side reactions due to overly harsh conditions. | - Ensure the temperature is strictly controlled.- Add the nitrating agent slowly and portion-wise to manage the exothermicity of the reaction. |
Product Distribution Data
The following table summarizes the expected product distribution in the mononitration of this compound based on the directing effects of the substituents. Please note that the actual yields may vary depending on the specific experimental conditions.
| Compound Name | Structure | Type | Expected Relative Yield |
| 1,3-dichloro-4-fluoro-5-nitrobenzene | C₆H₂Cl₂FNO₂ | Major Product | High |
| 1,3-dichloro-2-fluoro-4-nitrobenzene | C₆H₂Cl₂FNO₂ | Side Product (Isomer) | Minor |
| 1,3-dichloro-4-fluoro-2,6-dinitrobenzene | C₆HCl₂FN₂O₄ | Side Product (Dinitration) | Variable (increases with harsher conditions) |
Experimental Protocols
A general experimental protocol for the nitration of this compound is provided below. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to isolate the desired product and characterize the side products.
Visualizing Reaction Pathways
The following diagram illustrates the logical relationship between the starting material, the main product, and the common side products in the nitration of this compound.
Technical Support Center: Purification of 1,3-Dichloro-4-fluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,3-Dichloro-4-fluorobenzene after its synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting and FAQs
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:
-
Isomeric Impurities: The synthesis of this compound often results in the formation of other dichlorofluorobenzene isomers. Depending on the starting materials and reaction conditions, you may find isomers such as 1,2-dichloro-4-fluorobenzene or 1,4-dichloro-2-fluorobenzene.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product. For instance, if synthesizing from a dichlorobenzene isomer, residual dichlorobenzenes may be present.
-
Reaction Intermediates: Depending on the synthetic pathway, intermediates such as chloronitrofluorobenzene isomers may remain in the final product if the reaction does not go to completion.
-
Byproducts from Side Reactions: Side reactions can introduce various impurities. For example, if a Sandmeyer reaction involving a diazonium salt is used, byproducts like phenols (from reaction with water) or azo-compounds (from coupling reactions) might be formed.
Q2: My crude product is a dark-colored liquid. How can I remove the color?
A2: Dark coloration in your crude product often indicates the presence of polymeric or highly conjugated byproducts. A preliminary purification step can be an extraction.
-
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolve your crude this compound in a suitable organic solvent like dichloromethane or diethyl ether.
-
Wash the organic solution with a 5% aqueous sodium hydroxide (NaOH) solution to remove acidic impurities, such as phenolic byproducts.
-
Follow with a wash using a saturated sodium chloride (brine) solution to remove any remaining aqueous solution.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, color-reduced product.
-
Q3: I suspect I have isomeric impurities. What is the best method to separate them?
A3: Fractional distillation is often the most effective method for separating isomers with different boiling points. Due to the likely close boiling points of dichlorofluorobenzene isomers, a fractional distillation column with a high number of theoretical plates is recommended.
-
Experimental Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus with a well-insulated column (e.g., a Vigreux or packed column).
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Apply a vacuum to the system. The reduced pressure will lower the boiling points and prevent potential decomposition at high temperatures.
-
Gradually heat the distillation flask.
-
Carefully collect the fractions at their respective boiling points. The boiling point of this compound is approximately 174-175 °C at atmospheric pressure; this will be significantly lower under vacuum. It is crucial to monitor the temperature at the head of the column closely to ensure good separation.
-
Q4: Distillation is not giving me the desired purity. What other purification techniques can I try?
A4: If distillation is insufficient, column chromatography is a powerful alternative for separating compounds with similar boiling points but different polarities.
-
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the adsorbent.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity eluent like pure hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
-
Q5: How can I confirm the purity of my final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical method for assessing the purity of volatile compounds like this compound and for identifying any remaining impurities. High-Performance Liquid Chromatography (HPLC) can also be utilized.
-
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This will help separate compounds with different boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting mass spectrum will provide a fragmentation pattern that can be used to confirm the identity of this compound and to identify impurities by comparing their spectra to a library database.
-
Quantitative Data Summary
The following table summarizes typical purity levels that can be expected from different purification methods. Please note that the actual purity will depend on the initial composition of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Notes |
| Liquid-Liquid Extraction | 60-80% | Effective for removing acidic/basic impurities and some polar byproducts. |
| Fractional Distillation | 95-99% | Highly effective for separating isomers and compounds with different boiling points. Purity is dependent on column efficiency.[1] |
| Column Chromatography | >99% | Excellent for removing impurities with different polarities, including isomers. |
Purification Workflow
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: A general workflow for the purification and analysis of this compound.
References
How to avoid protodeboronation in reactions with fluorinated phenylboronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protodeboronation in reactions involving fluorinated phenylboronic acids.
Troubleshooting Guides
Issue: Low yield of desired product and presence of a significant amount of the corresponding fluoroarene byproduct.
This is a classic sign of protodeboronation, where the C-B bond of the fluorinated phenylboronic acid is cleaved and replaced with a C-H bond. Fluorinated arylboronic acids are particularly susceptible to this side reaction due to the electron-withdrawing nature of the fluorine atoms. Here’s a step-by-step guide to troubleshoot and minimize this issue.
1. Reaction Condition Optimization
The choice of base, solvent, and temperature can significantly impact the extent of protodeboronation.
-
Base Selection: Strong bases can accelerate protodeboronation. Consider switching to milder bases.
-
Solvent Effects: While some water can be beneficial in Suzuki-Miyaura couplings, excess water can serve as a proton source. Anhydrous conditions can be helpful, but optimization is key.
-
Temperature Control: Higher temperatures generally increase the rate of protodeboronation.[1] If your catalyst is active enough, lowering the reaction temperature is advisable.[2]
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid Yield (%) | Notes |
| NaOH | ~70 | Strong base, can promote side reactions.[3] |
| KOH | 70-90 | A strong base, but can sometimes lead to side reactions.[3] |
| K₂CO₃ | 98 | A milder inorganic base, often a good starting point.[4] |
| Cs₂CO₃ | High | Often gives high yields, but is more expensive.[2] |
| K₃PO₄ | High | A mild and effective base for challenging couplings.[2] |
| KF | Moderate to high | Fluoride ions can play a role in activating the boronic acid.[3] |
| Et₃N | Low | Organic bases are often less effective.[5] |
| DIPEA | Variable | A non-nucleophilic organic base suitable for sensitive substrates.[3] |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Conversion
| Boronic Acid | Temperature (°C) | Conversion after 3h (%) | Conversion after 8h (%) |
| 4-Fluorophenylboronic acid | 70 | 45 | 55 |
| 4-Fluorophenylboronic acid | 110 | 67 | 85 |
| Phenylboronic acid | 70 | 50 | 52 |
| Phenylboronic acid | 110 | 48 | 55 |
Data adapted from a study on the coupling of various boronic acids with 1-bromo-4-fluorobenzene.[1]
2. Modification of the Boronic Acid Reagent
If optimizing reaction conditions is insufficient, modifying the boronic acid itself is a highly effective strategy. This is often referred to as a "slow-release" approach.[6]
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can significantly reduce protodeboronation.[2]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are highly stable crystalline solids that slowly release the boronic acid under basic conditions, keeping the concentration of the unstable free boronic acid low.[2][7]
-
Potassium Organotrifluoroborates (BF₃K salts): These salts are generally more stable than the corresponding boronic acids and serve as excellent slow-release sources of the boronic acid.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Improving yield and selectivity in the fluorination of dichloronitrobenzene
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving yield and selectivity in the fluorination of dichloronitrobenzene isomers.
Troubleshooting and FAQs
This section addresses common issues encountered during the Halex reaction for dichloronitrobenzene fluorination.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Answer: Low yield in a Halex reaction is a frequent issue stemming from several factors:
-
Presence of Water: Moisture is highly detrimental. Water can deactivate the fluoride anion through hydrogen bonding, significantly reducing its nucleophilicity.[1][2] Furthermore, it can lead to unwanted hydrolysis side-reactions.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried potassium fluoride (KF) or cesium fluoride (CsF). Consider techniques like azeotropic removal of water from the reaction mixture before initiating the high-temperature reaction.[3]
-
-
Inefficient Fluoride Source: The solubility and reactivity of the fluoride salt are critical.
-
Poor Catalyst Activity or Concentration: A phase-transfer catalyst (PTC) is essential for solubilizing the fluoride salt in the organic phase.
-
Suboptimal Reaction Temperature: The reaction requires high temperatures (typically 150-250°C) to proceed efficiently.[4]
-
Solution: If the temperature is too low, the reaction rate will be slow. If it's too high, byproduct formation and decomposition can increase. The optimal temperature depends on the specific substrate, solvent, and catalyst. For 2,4-dichloronitrobenzene in sulfolane, temperatures between 180°C and 250°C are common.[10]
-
Question 2: I'm observing poor selectivity. How can I favor the substitution of a specific chlorine atom?
Answer: Selectivity is governed by the electronic effects of the nitro group, which activates the chlorine atoms at the ortho and para positions to nucleophilic attack.
-
Understanding Reactivity: The chlorine atom para to the nitro group is generally more reactive than the ortho position, which is in turn far more reactive than a meta chlorine. For a substrate like 1,3-dichloro-4-nitrobenzene, fluorination at the ortho position (C-3) can be faster than at the para position (C-1) due to a more pronounced inductive effect from the adjacent nitro group.[11]
-
Controlling the Reaction: To obtain a monofluorinated product, you can control the reaction time and stoichiometry. Using a limited amount of the fluoride source and stopping the reaction before it reaches completion can favor the monosubstituted product. Monitoring the reaction progress by Gas Chromatography (GC) is crucial.
Question 3: Significant amounts of byproducts, such as diaryl ethers or decomposition tars, are forming. What can be done to minimize them?
Answer: Side reactions are often promoted by excessively high temperatures, the presence of water, or reactive impurities.
-
Diaryl Ether Formation: This can occur if residual water leads to the formation of a phenoxide species, which can then react with another molecule of dichloronitrobenzene.
-
Solution: Rigorous drying of all components is the most effective preventative measure.
-
-
Decomposition and Tar Formation: At very high temperatures (>220-240°C), the nitroaromatic compounds themselves can begin to decompose, leading to thermal polymerization and tar formation.[8][12]
-
Solution: Carefully control the reaction temperature. The use of an efficient phase-transfer catalyst can often allow for lower reaction temperatures, thus minimizing thermal decomposition.[8] Additionally, impurities like acetic acid have been shown to catalyze runaway reactions and should be strictly avoided.[12]
-
Question 4: Which solvent is optimal for this reaction?
Answer: The ideal solvent is a polar aprotic solvent, which can solvate the cation of the fluoride salt while leaving the fluoride anion relatively "bare" and highly nucleophilic.[13]
-
Common Choices: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are the most commonly used solvents.[4]
-
Performance: Studies have shown that DMSO can give dramatically higher yields compared to DMF and sulfolane in some Halex reactions.[14] For the fluorination of 1,2-dichloro-4-nitrobenzene using a phosphonium ionic liquid catalyst, the reaction rate in DMSO was significantly higher than in sulfolane.[6] The choice of solvent can also impact selectivity.
Data and Process Optimization
Effective optimization requires careful consideration of reaction parameters. The following tables summarize the impact of different catalysts and solvents on reaction outcomes.
Table 1: Effect of Phase-Transfer Catalyst (PTC) on the Fluorination of 2,4-Dichloronitrobenzene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
|---|---|---|---|---|---|
| Tetramethylammonium Chloride | DMAc | 160-170 | 5-10 | >95 | A robust and effective catalyst.[7][8] |
| HDBP* | Sulfolane | 200 | 4 | >98 | High efficiency at elevated temperatures. |
| 18-Crown-6 | None (Melt) | 140-190 | 10-20 | >90 | Effective in solvent-free conditions.[9] |
| Tetramethylammonium Bromide | None (Melt) | 180 | 19 | >70 | Moderate conversion for 2,3-DCNB.[9] |
*HDBP: Hexadecyltributylphosphonium Bromide
Table 2: Influence of Solvent on the Fluorination of Dichloronitrobenzene
| Substrate | Solvent | Catalyst | Temperature (°C) | Time | Result (Conversion %) |
|---|---|---|---|---|---|
| 1,2-dichloro-4-nitrobenzene | DMSO | Phosphonium IL | 180 | 30 min | 98%[6] |
| 1,2-dichloro-4-nitrobenzene | Sulfolane | Phosphonium IL | 180 | 3.5 h | 89%[6] |
| 1,2-dichloro-4-nitrobenzene | Nitrobenzene | Phosphonium IL | 180 | >20 h | <60%[6] |
| p-chloronitrobenzene | DMSO | None | Reflux | ~2 h | Nearly Quantitative[13] |
Diagrams and Workflows
Visualizing the process can aid in understanding and troubleshooting. The following diagrams illustrate the reaction pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: Reaction pathway for dichloronitrobenzene fluorination and a common side reaction.
Caption: A typical workflow for laboratory-scale Halex fluorination experiments.
Caption: A decision tree for systematically troubleshooting common fluorination issues.
Detailed Experimental Protocol
This section provides a representative protocol for the fluorination of 2,4-dichloronitrobenzene (2,4-DCNB).
Objective: To synthesize 2-chloro-4-fluoronitrobenzene and 2,4-difluoronitrobenzene.
Materials:
-
2,4-Dichloronitrobenzene (1.0 mol, 192.0 g)
-
Anhydrous Potassium Fluoride (spray-dried, 2.2 mol, 127.8 g)
-
Tetramethylammonium Chloride (0.05 mol, 5.5 g)
-
Dimethyl Sulfoxide (DMSO), anhydrous (500 mL)
-
Round-bottom flask (1 L), equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.
Procedure:
-
Preparation: In a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add the anhydrous potassium fluoride and tetramethylammonium chloride.
-
Reagent Addition: Add the anhydrous DMSO, followed by the 2,4-dichloronitrobenzene.
-
Reaction: Begin vigorous stirring and heat the mixture to 160-170°C. The reaction is exothermic, so careful temperature control is necessary.
-
Monitoring: Maintain the temperature and monitor the reaction's progress by taking small aliquots periodically and analyzing them by GC. The expected progression is from 2,4-DCNB to 2-chloro-4-fluoronitrobenzene, and finally to 2,4-difluoronitrobenzene.
-
Completion and Workup: Once the desired conversion is achieved (typically after 5-10 hours), cool the reaction mixture to below 100°C.
-
Isolation: Filter the cooled mixture to remove the precipitated potassium chloride and unreacted potassium fluoride. Wash the solid cake with a small amount of toluene or chlorobenzene.
-
Purification: Combine the filtrate and the washings. The product can be isolated from the solvent by vacuum distillation. A fractional distillation is required to separate the desired fluorinated product(s) from any unreacted starting material and other byproducts.[8]
-
Analysis: Characterize the final product fractions by GC, NMR, and other appropriate analytical techniques to confirm identity and purity.
Safety Note: This reaction involves high temperatures and potentially hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A runaway reaction is possible, especially on a large scale, if impurities are present or cooling is inadequate.[12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enabling nucleophilic fluorination in water - ACS Green Chemistry [gcande.digitellinc.com]
- 3. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US4642399A - Method for producing fluoronitrobenzene compounds - Google Patents [patents.google.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 10. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. icheme.org [icheme.org]
- 13. gchemglobal.com [gchemglobal.com]
- 14. gchemglobal.com [gchemglobal.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Halogenated Benzenes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst poisoning issues encountered in palladium-catalyzed cross-coupling reactions involving halogenated benzenes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction (e.g., Suzuki, Heck) with a halogenated benzene has stalled or is giving very low yield. What are the likely causes related to catalyst poisoning?
A1: Catalyst poisoning is a common reason for reaction failure. The primary culprits are substances that strongly bind to the palladium center, rendering it inactive. Key suspects include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can act as potent poisons.[1]
-
Nitrogen-Containing Compounds: The Lewis basic nitrogen in substrates like pyridines or impurities can coordinate to the palladium catalyst, leading to deactivation.
-
Excess Ligands or Additives: While necessary for the reaction, an inappropriate excess of phosphine ligands or certain additives like cyanide or iodide salts can lead to the formation of stable, inactive palladium complexes.[2]
-
Other Impurities: Water, oxygen, and certain solvent contaminants can also contribute to catalyst deactivation.
Q2: I observe the formation of palladium black in my reaction. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst agglomeration and decomposition. The active, soluble Pd(0) species has likely aggregated into inactive palladium nanoparticles. This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of catalyst poisons.
Q3: Can I reuse my palladium catalyst? If so, how?
A3: Yes, in many cases, palladium catalysts can be recovered and regenerated. For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration can be used for recovery.[3] Homogeneous catalysts can sometimes be precipitated and recovered. Regeneration often involves washing the catalyst to remove adsorbed poisons or chemical treatments to restore the active catalytic species. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q4: How can I prevent catalyst poisoning in the first place?
A4: Proactive measures are crucial for preventing catalyst poisoning. Key strategies include:
-
Use of High-Purity Reagents: Ensure that your halogenated benzenes, coupling partners, solvents, and bases are of the highest possible purity.
-
Solvent Degassing: Thoroughly degas solvents to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Ligand Selection: For challenging substrates like pyridines, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the catalyst and mitigate poisoning.
-
Reagent Purification: If impurities are suspected, consider purifying your reagents before use. Protocols for removing common poisons are provided below.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling with an Aryl Halide
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Poisoning by Sulfur: Trace sulfur impurities in the aryl halide or boronic acid. | 1. Test for Sulfur: Analyze starting materials for sulfur content. 2. Purification: Treat the aryl halide with activated carbon or recrystallize it. 3. Use a Scavenger: Add a sulfur scavenger to the reaction mixture. |
| Initial activity followed by a sudden stop. | Pyridine Poisoning: The nitrogen atom of a pyridine-containing substrate is deactivating the catalyst. | 1. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). 2. Use a Different Precatalyst: Try a pre-formed palladium complex that is more resistant to pyridine coordination. |
| Gradual decrease in reaction rate. | Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete or slow. | 1. Ensure Proper Base/Solvent Combination: Verify that the chosen conditions are suitable for in-situ reduction. 2. Pre-activation: Consider a pre-activation step where the Pd(II) source and ligand are stirred together before adding the substrates. |
Issue 2: Poor Yields or Side Reactions in a Heck Reaction with an Aryl Halide
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of dehalogenated arene. | Catalyst Deactivation and Side Reaction: The catalyst is promoting hydrodehalogenation instead of the desired coupling. | 1. Optimize Base: Use a weaker, non-nucleophilic base. 2. Lower Temperature: Reduce the reaction temperature to disfavor the dehalogenation pathway. 3. Check for Water: Ensure anhydrous conditions, as water can be a proton source for dehalogenation. |
| Formation of homocoupled products. | Oxygen Contamination: Oxygen can promote the homocoupling of the coupling partners. | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas. |
| Reaction is sluggish with aryl chlorides. | Low Reactivity of Aryl Chloride: The C-Cl bond is less reactive than C-Br or C-I bonds. | 1. Use a More Active Catalyst: Employ a catalyst system known for its high activity with aryl chlorides, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. 2. Increase Temperature: Carefully increase the reaction temperature. |
Data Presentation
Table 1: Effect of Sulfur Impurity (Thiophene) on Suzuki-Miyaura Coupling Yield
| Thiophene Concentration (mol%) | Yield of 4-phenyltoluene (%) |
| 0 | 95 |
| 0.1 | 72 |
| 0.5 | 35 |
| 1.0 | <5 |
| Reaction Conditions: Bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 mmol), toluene/water (4:1), 100 °C, 12 h. |
Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of 3-Bromopyridine
| Ligand | Yield of 3-phenylpyridine (%) |
| PPh₃ | 15 |
| P(t-Bu)₃ | 68 |
| SPhos | 92 |
| XPhos | 95 |
| Reaction Conditions: 3-Bromopyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), ligand (2.2 mol%), K₃PO₄ (2 mmol), dioxane, 100 °C, 12 h. |
Experimental Protocols
Protocol 1: Purification of Aryl Halides to Remove Sulfur Impurities
Method: Activated Carbon Treatment
-
Dissolution: Dissolve the aryl halide in a suitable organic solvent (e.g., hexane or toluene) at a concentration of approximately 0.5 M.
-
Addition of Activated Carbon: Add 10 wt% of activated carbon to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified aryl halide.
-
Analysis: Analyze the purified product for sulfur content to confirm the effectiveness of the treatment.
Protocol 2: Regeneration of Palladium on Carbon (Pd/C) after a Suzuki Coupling Reaction
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the Pd/C catalyst.
-
Washing: Wash the recovered catalyst sequentially with the following solvents to remove adsorbed organic residues and inorganic salts:
-
The reaction solvent (e.g., toluene) (3 x 20 mL per gram of catalyst)
-
Water (3 x 20 mL per gram of catalyst)
-
Methanol (3 x 20 mL per gram of catalyst)
-
-
Reduction (Optional but Recommended):
-
Final Washing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
Drying: Dry the regenerated catalyst under vacuum at 60-80 °C until a constant weight is achieved. The water content of the regenerated catalyst should ideally be around 50%.[4]
Protocol 3: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. C-O cross-coupling of activated aryl and heteroaryl halides with aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature to Minimize Side-Product Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction temperature effectively and prevent the formation of unwanted side-products in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter in controlling side-product formation?
Reaction temperature is a crucial factor because it directly influences the rate of all chemical reactions, both desired and undesired.[1] According to the Arrhenius equation, a small change in temperature can have an exponential impact on the reaction rate constant. Different reactions have different activation energies (the minimum energy required for a reaction to occur). If a side-reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the side-reaction to a greater extent, leading to a higher proportion of the side-product. Conversely, if the side-reaction has a lower activation energy, it may be favored at lower temperatures. By carefully controlling the temperature, you can selectively favor the kinetics of the desired reaction pathway over competing side-reactions.
Q2: What are the common indicators that incorrect reaction temperature is causing side-product formation?
Several signs can point to a temperature-related issue in your reaction:
-
Lower than expected yield of the desired product: This is often the first indication that a significant portion of your starting material is being converted into unintended substances.[1]
-
Presence of unexpected peaks in analytical data: Techniques like HPLC, GC-MS, and NMR spectroscopy can reveal the presence of impurities. If the ratio of these impurity peaks changes with variations in reaction temperature, it's a strong indicator of temperature-dependent side-reactions.[1]
-
Formation of colored impurities: The appearance of color in a reaction that is expected to be colorless can often be attributed to decomposition or the formation of polymeric side-products, which are frequently promoted by excessive heat.[1]
-
Inconsistent results between batches: If you are running the same reaction multiple times and observing variability in the product-to-side-product ratio, inconsistent temperature control could be the culprit.[1]
-
Reaction stalling or proceeding too rapidly: A reaction that does not go to completion or, conversely, proceeds uncontrollably can be a sign of suboptimal temperature.[1]
Q3: What is the difference between kinetic and thermodynamic control of a reaction, and how does temperature influence it?
In a reaction with multiple possible products, the product distribution can be governed by either kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest.[2][3][4] This "kinetic product" is formed via the reaction pathway with the lowest activation energy. These conditions often favor irreversible reactions.[3][5]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium.[2][3][4] Under these conditions, the major product will be the most stable one, which has the lowest Gibbs free energy. This "thermodynamic product" may form more slowly (have a higher activation energy) than the kinetic product. For thermodynamic control to be effective, the reaction must be reversible.[3]
Temperature is the key variable to switch between these two regimes. Lower temperatures favor the kinetic product, while higher temperatures allow for the formation of the more stable thermodynamic product.
Troubleshooting Guides
Issue: An unexpected side-product is detected in my reaction.
This guide provides a systematic approach to troubleshooting the formation of unexpected side-products with a focus on the role of reaction temperature.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting side-product formation.
| Common Problem | Potential Cause Related to Temperature | Recommended Solution |
| Increased amount of a known, higher energy (less stable) side-product. | The reaction is being run under kinetic control (low temperature), and the side-product has a lower activation energy for its formation. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to favor thermodynamic control, which should lead to the formation of the more stable desired product. Ensure the reaction time is sufficient to reach equilibrium. |
| Formation of decomposition products, often colored. | The reaction temperature is too high, causing the starting materials, intermediates, or the desired product to degrade. | Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst or a higher concentration of reagents. |
| Inconsistent ratio of desired product to side-product between batches. | Poor temperature control in the reactor, leading to temperature fluctuations or hotspots. This can be due to inadequate mixing, incorrect sensor placement, or a malfunctioning heating/cooling system.[6] | Ensure the temperature probe is placed in the reaction mixture and not touching the reactor wall. Verify that the stirring is adequate to ensure uniform temperature distribution. Calibrate the temperature controller and check the heating/cooling jacket for any blockages.[6] |
| A new, unexpected side-product appears at higher temperatures. | A competing reaction pathway with a higher activation energy becomes accessible at elevated temperatures. | Screen a range of lower temperatures to find a window where the desired reaction proceeds at an acceptable rate while the formation of the high-temperature side-product is minimized. |
Case Study: Regioselectivity in the Synthesis of Heterocyclic Compounds
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), controlling regioselectivity is crucial. A recent study on the synthesis of bis(indazolyl)methane isomers demonstrated that the reaction outcome can be directed by the choice of base and reaction temperature. The use of different amine bases with varying steric and electronic properties, in combination with temperature modulation, allowed for the selective synthesis of different regioisomers. This highlights how temperature can be a powerful tool to fine-tune the selectivity of a reaction in conjunction with other parameters.[7]
Case Study: Kinetic vs. Thermodynamic Control in the Addition of HBr to 1,3-Butadiene
A classic example illustrating the principle of temperature-dependent product distribution is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction can yield two different products: the 1,2-adduct (kinetic product) and the 1,4-adduct (thermodynamic product).[3]
| Temperature (°C) | Reaction Time | Major Product | Product Ratio (1,2-adduct : 1,4-adduct) |
| -80 | Short | 1,2-adduct (Kinetic) | 80 : 20 |
| 40 | Long | 1,4-adduct (Thermodynamic) | 20 : 80 |
At a low temperature (-80 °C), the reaction is under kinetic control, and the faster-forming 1,2-adduct is the major product. At a higher temperature (40 °C) and with a longer reaction time, the reaction reaches equilibrium, and the more stable 1,4-adduct becomes the predominant product.[3]
Reaction Pathway Diagram
Caption: Energy profile for the addition of HBr to 1,3-butadiene.
Experimental Protocols
Detailed Methodology for Reaction Temperature Optimization
This protocol describes a systematic approach to determine the optimal reaction temperature for maximizing the yield of the desired product while minimizing side-product formation.
Materials and Equipment:
-
Jacketed laboratory reactor with overhead stirrer and temperature control unit (e.g., PID controller).
-
Reactants, solvent, and catalyst.
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., HPLC, GC-MS, TLC plates).
Experimental Workflow for Temperature Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the optimal base and solvent for reactions with 1,3-Dichloro-4-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dichloro-4-fluorobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing a base and solvent for palladium-catalyzed cross-coupling reactions with this compound?
A1: The choice of base and solvent is critical for controlling the reactivity and selectivity of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, with this compound.
-
Base Selection: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitates the catalytic cycle. For substrates with sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended to prevent degradation. Stronger bases such as sodium tert-butoxide (NaOtBu) can be used for less sensitive substrates to promote the reaction, particularly with less reactive aryl chlorides.[1]
-
Solvent Selection: The solvent influences the solubility of reagents and the stability of the catalytic species. Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used.[2] The addition of water to the solvent system (e.g., dioxane/water mixture) can be beneficial in Suzuki-Miyaura reactions by aiding the dissolution of the inorganic base and facilitating the transmetalation step. However, for base-sensitive substrates, anhydrous conditions are preferable to minimize side reactions like protodeboronation.[1]
Q2: How can I achieve regioselective mono-substitution on this compound?
A2: Achieving regioselective mono-substitution on this compound is a key challenge due to the presence of two chlorine atoms at positions 1 and 3. The reactivity of these positions is influenced by both electronic and steric factors.
In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F. Therefore, the C-Cl bonds are more reactive than the C-F bond. Between the two C-Cl bonds, the chlorine at the 3-position is generally more reactive towards oxidative addition to the palladium(0) catalyst. This is due to the electronic influence of the fluorine atom at the 4-position.
To favor mono-substitution, consider the following strategies:
-
Stoichiometry: Use a controlled amount of the nucleophile or coupling partner (typically 1.0-1.2 equivalents).[3]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive site.[3]
-
Ligand Choice: Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can influence the steric environment around the palladium center and may favor substitution at the less sterically hindered chlorine atom.[3]
Q3: What are common side reactions to watch out for when working with this compound?
A3: Several side reactions can occur, leading to reduced yield and purification challenges.
-
Di-substitution: The reaction of both chlorine atoms can occur, especially with an excess of the coupling partner, higher reaction temperatures, or prolonged reaction times.[3]
-
Protodeboronation: In Suzuki-Miyaura coupling, this is the undesired cleavage of the C-B bond of the boronic acid, which is often promoted by strong bases and the presence of water.[1]
-
Homocoupling: The coupling of two boronic acid molecules in Suzuki-Miyaura reactions or two aryl halide molecules can occur, particularly in the presence of oxygen.[1]
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom can be a competing pathway.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps | Citation(s) |
| Low or No Product Yield | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling and storage to prevent deactivation. | [3] |
| Poor solubility of reagents. | Try a different solvent or a co-solvent system (e.g., toluene/water, dioxane/water). Ensure vigorous stirring. | [3] | |
| Inappropriate base strength or solubility. | For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered for better dispersion. | [1] | |
| Oxygen contamination. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. | [3] | |
| Formation of Significant Di-substituted Product | Excess boronic acid. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid. | [3] |
| High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. Stop the reaction once the mono-substituted product is maximized. | [3] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Ensure rigorous degassing of solvents and maintain an inert atmosphere. | [1] |
| Inappropriate catalyst or reaction conditions. | Screen different palladium catalysts and ligands. Sometimes, a change in base or solvent can minimize homocoupling. | ||
| Protodeboronation of Boronic Acid | Presence of water and strong base. | If your substrate is not sensitive to water, ensure the base is fully dissolved. For water-sensitive substrates, use anhydrous conditions and a milder base if possible. | [1] |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps | Citation(s) |
| Low or No Product Yield | Inactive catalyst or inappropriate ligand. | Use a fresh catalyst and screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is crucial for the amination of aryl chlorides. | |
| Base is not strong enough. | For aryl chlorides, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. | [1] | |
| Poor solubility of reagents. | Select a solvent in which all components are soluble at the reaction temperature (e.g., toluene, dioxane, THF). | ||
| Formation of Di-aminated Product | Excess amine. | Use a controlled amount of the amine (1.0-1.2 equivalents). | [3] |
| High reaction temperature. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | [3] | |
| Side reactions involving the amine | Amine degradation. | Ensure the reaction is run under an inert atmosphere to prevent oxidation of the amine. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-arylation of this compound via Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand, then add this to the Schlenk flask.
-
Add the degassed dioxane and water (e.g., 4:1 v/v).
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for Regioselective Mono-amination of this compound via Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, piperidine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the degassed toluene and stir the mixture for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
References
Techniques for removing impurities from commercial 1,3-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of commercial 1,3-dichloro-4-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The primary impurities in commercially available this compound are typically its positional isomers, which have the same molecular formula (C₆H₃Cl₂F) but differ in the arrangement of the chlorine and fluorine atoms on the benzene ring. These isomers arise during the synthesis process. Due to their similar physical properties, such as close boiling points, their separation can be challenging.
Potential isomeric impurities include:
-
1,2-Dichloro-3-fluorobenzene
-
1,2-Dichloro-4-fluorobenzene
-
1,4-Dichloro-2-fluorobenzene
-
2,4-Dichloro-1-fluorobenzene (another name for this compound)
-
Other dichlorofluorobenzene isomers
The presence and concentration of these isomers can vary depending on the synthetic route and reaction conditions used by the manufacturer.
Q2: Which purification technique is most effective for removing isomeric impurities?
The most effective technique depends on the specific impurity profile, the desired final purity, and the scale of the purification.
-
Fractional Distillation is suitable for separating compounds with different boiling points. While the boiling points of dichlorofluorobenzene isomers are often close, a highly efficient fractional distillation column can achieve good separation, especially for larger quantities.
-
Recrystallization is effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent. This method can yield high-purity material if a suitable solvent is found.
-
Flash Chromatography offers high resolution for separating isomers with similar polarities. It is a versatile technique suitable for small to medium-scale purifications and can often separate isomers that are difficult to resolve by distillation or recrystallization.[1][2][3][4]
A combination of these techniques may be necessary to achieve the desired level of purity. For instance, an initial fractional distillation could be followed by a final purification step using recrystallization or flash chromatography.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of isomers.
-
Possible Cause: Insufficient column efficiency.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate is crucial for separating components with close boiling points.
-
-
Possible Cause: Fluctuations in heating or cooling.
-
Solution: Ensure the heating mantle is providing consistent heat and that the cooling water flow through the condenser is stable. Use a temperature controller for precise heat regulation.
-
Issue 2: Product solidifying in the condenser.
-
Possible Cause: The cooling water is too cold, causing the product's melting point to be reached in the condenser.
-
Solution: Increase the temperature of the cooling water or reduce its flow rate to prevent solidification. Alternatively, a jacketed condenser with a circulating fluid at a controlled temperature can be used.
-
Recrystallization
Issue 1: Oiling out instead of crystal formation.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause: The solution is cooling too rapidly.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5]
-
-
Possible Cause: The presence of significant impurities.
-
Solution: Try to remove some impurities by a preliminary purification step, such as a simple filtration or a quick pass through a short silica gel plug.
-
Issue 2: No crystal formation upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[5]
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[5]
-
Issue 3: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
-
-
Possible Cause: Too much solvent was used initially.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Flash Chromatography
Issue 1: Poor separation between isomers (co-elution).
-
Possible Cause: The mobile phase polarity is not optimal.
-
Solution: Perform a thorough solvent screening using thin-layer chromatography (TLC) to find a solvent system that provides the best separation (difference in Rf values) between the desired product and the impurities. A less polar solvent system will generally increase retention and may improve separation.
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-10% of the mass of the stationary phase.
-
-
Possible Cause: The flow rate is too high.
-
Solution: A lower flow rate can improve resolution by allowing more time for equilibration between the mobile and stationary phases.
-
Issue 2: Tailing of peaks.
-
Possible Cause: The compound is interacting too strongly with the stationary phase.
-
Solution: If using silica gel, which is acidic, polar compounds can tail. Adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape. For neutral compounds like this compound, ensuring the silica gel is of high quality and properly packed is important.
-
-
Possible Cause: The sample is not dissolving well in the mobile phase.
-
Solution: Dissolve the sample in a small amount of a slightly more polar solvent before loading it onto the column, or use a dry loading technique.
-
Quantitative Data Summary
The following tables provide a hypothetical comparison of the different purification techniques based on typical performance characteristics for separating isomeric impurities from this compound. Actual results will vary depending on the specific impurity profile and experimental conditions.
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Recovery | Throughput |
| Fractional Distillation | 98-99.5% | 60-80% | High |
| Recrystallization | >99.5% | 50-70% | Medium |
| Flash Chromatography | >99.8% | 70-90% | Low to Medium |
Table 2: Purity Analysis Data (Hypothetical)
| Parameter | Before Purification | After Fractional Distillation | After Recrystallization | After Flash Chromatography |
| Purity of this compound (%) | 95.0 | 99.2 | 99.7 | 99.9 |
| Isomer 1 (%) | 2.5 | 0.5 | 0.2 | <0.1 |
| Isomer 2 (%) | 1.5 | 0.2 | 0.1 | <0.05 |
| Other Impurities (%) | 1.0 | 0.1 | <0.05 | <0.05 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from its lower and higher boiling point isomers.
Materials:
-
Commercial this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a temperature controller
-
Thermometer
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Begin heating the flask gently.
-
Observe the temperature at the top of the column. Collect and discard the initial fraction that distills at a lower temperature (forerun), which may contain more volatile impurities.
-
Slowly increase the heating to distill the main fraction at a constant temperature, which should be close to the boiling point of this compound (approximately 173-174 °C). Collect this fraction in a clean receiving flask.
-
Monitor the temperature closely. If the temperature rises significantly, it indicates the beginning of the distillation of higher-boiling impurities. Stop the distillation at this point.
-
Analyze the purity of the collected main fraction using Gas Chromatography (GC).
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by taking advantage of solubility differences between the main compound and impurities.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add the minimum amount of hot solvent to the crude material to completely dissolve it. Swirl the flask to aid dissolution.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Determine the purity of the crystals by melting point analysis and GC.
Protocol 3: Purification by Flash Chromatography
Objective: To achieve high purity separation of this compound from its isomers.
Materials:
-
Crude this compound
-
Silica gel (flash grade)
-
Hexane and Ethyl Acetate (or other suitable mobile phase solvents)
-
Chromatography column
-
Air or nitrogen source for pressurization
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal solvent system should give a good separation of the spots with the product spot having an Rf value of approximately 0.2-0.3.
-
Pack the chromatography column with silica gel as a slurry in the chosen mobile phase.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity using GC analysis.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting common purification problems.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Dichlorofluorobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dichlorofluorobenzene isomers in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, specifically the Suzuki-Miyaura reaction. Due to a scarcity of direct comparative experimental studies, this guide leverages established principles of physical organic chemistry to predict and rationalize the relative reactivities of the six dichlorofluorobenzene isomers.
Introduction to Dichlorofluorobenzene Isomers
Dichlorofluorobenzene isomers are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their reactivity is dictated by the interplay of the electronic and steric effects of the three halogen substituents on the benzene ring. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and predicting reaction outcomes. The six isomers of dichlorofluorobenzene are:
-
2,3-Dichlorofluorobenzene
-
2,4-Dichlorofluorobenzene
-
2,5-Dichlorofluorobenzene
-
2,6-Dichlorofluorobenzene
-
3,4-Dichlorofluorobenzene
-
3,5-Dichlorofluorobenzene
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly sensitive to the nature and position of the substituents on the aromatic ring.
Predicted Reactivity in SNAr
The reactivity of dichlorofluorobenzene isomers in SNAr reactions is primarily governed by the ability of the chloro and fluoro substituents to stabilize the negative charge in the Meisenheimer complex through their inductive electron-withdrawing effects. The fluorine atom is a stronger inductively withdrawing group than chlorine. The position of the leaving group (in this case, typically fluorine due to the strength of the C-F bond, the rate-determining step is the nucleophilic attack, not the leaving group departure[1]) and the other halogen substituents determines the stability of the intermediate.
General Principles:
-
Activation: Electron-withdrawing groups (EWG) ortho and para to the site of nucleophilic attack stabilize the Meisenheimer complex through resonance and induction, accelerating the reaction.[2]
-
Leaving Group: While counterintuitive based on bond strength, fluorine is often a good leaving group in SNAr because the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.[1]
-
Steric Hindrance: Bulky groups ortho to the reaction site can sterically hinder the approach of the nucleophile, slowing down the reaction.
Based on these principles, a predicted order of reactivity for the substitution of the fluorine atom can be proposed:
| Isomer | Predicted Relative Reactivity in SNAr (Substitution of F) | Rationale |
| 2,4-Dichlorofluorobenzene | Highest | The two chlorine atoms are ortho and para to the fluorine, providing strong inductive stabilization of the negative charge in the Meisenheimer intermediate at the carbon bearing the fluorine. |
| 2,6-Dichlorofluorobenzene | High | Two ortho chlorine atoms provide strong inductive stabilization. However, steric hindrance from the two ortho chloro groups might slightly decrease reactivity compared to the 2,4-isomer depending on the nucleophile's size. |
| 3,4-Dichlorofluorobenzene | Moderate to High | The chlorine at the 4-position (para) provides good stabilization. The chlorine at the 3-position (meta) offers weaker inductive stabilization. |
| 2,3-Dichlorofluorobenzene | Moderate | The chlorine at the 2-position (ortho) provides good stabilization. The chlorine at the 3-position (meta) provides weaker stabilization. |
| 2,5-Dichlorofluorobenzene | Moderate | The chlorine at the 2-position (ortho) provides good stabilization. The chlorine at the 5-position (meta) provides weaker stabilization. |
| 3,5-Dichlorofluorobenzene | Lowest | Both chlorine atoms are meta to the fluorine, providing the weakest inductive stabilization of the negative charge on the carbon bearing the fluorine. |
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, coupling an organoboron compound with a halide or triflate. The reactivity of aryl halides in the Suzuki reaction generally follows the trend I > Br > Cl > F, reflecting the bond dissociation energies of the carbon-halogen bond.
Predicted Reactivity in Suzuki-Miyaura Coupling
In dichlorofluorobenzene isomers, the C-Cl bonds are significantly more reactive than the C-F bond in the oxidative addition step of the catalytic cycle. The electronic effects of the substituents play a role in modulating the reactivity of the C-Cl bonds.
General Principles:
-
Oxidative Addition: This is often the rate-determining step. Electron-withdrawing groups on the aromatic ring can facilitate this step by making the aryl halide more electrophilic.
-
Steric Hindrance: Steric bulk around the C-Cl bond can hinder the approach of the palladium catalyst, decreasing the rate of oxidative addition.
Considering these factors, we can predict the relative reactivity of the different C-Cl bonds in the dichlorofluorobenzene isomers.
| Isomer | Predicted Relative Reactivity in Suzuki Coupling | Rationale |
| 2,4-Dichlorofluorobenzene | High | The C-Cl bond at the 4-position is activated by the ortho fluorine and meta chlorine. The C-Cl bond at the 2-position is activated by the para chlorine and ortho fluorine, but may be slightly more sterically hindered. |
| 3,4-Dichlorofluorobenzene | High | The C-Cl bond at the 4-position is activated by the ortho fluorine and meta chlorine. The C-Cl at the 3-position is activated by the ortho chlorine and para fluorine. |
| 2,5-Dichlorofluorobenzene | Moderate to High | Both C-Cl bonds are activated by the ortho/para fluorine and the other meta chlorine. |
| 2,3-Dichlorofluorobenzene | Moderate | Both C-Cl bonds are activated by the ortho/para fluorine and the other ortho/meta chlorine. Steric hindrance between the adjacent chloro and fluoro groups might play a role. |
| 3,5-Dichlorofluorobenzene | Moderate | Both C-Cl bonds are activated by the ortho/para fluorine and the other meta chlorine. |
| 2,6-Dichlorofluorobenzene | Lowest | Both C-Cl bonds are significantly sterically hindered by the adjacent fluorine and the other chlorine atom, making oxidative addition more difficult. |
Experimental Protocols
The following are general, representative protocols for conducting SNAr and Suzuki-Miyaura reactions with dichlorofluorobenzene isomers. Specific conditions may require optimization based on the substrate and nucleophile/coupling partner.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Dichlorofluorobenzene isomer
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaH, or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichlorofluorobenzene isomer (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2 - 2.0 eq).
-
Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically between 50-150 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Dichlorofluorobenzene isomer
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the dichlorofluorobenzene isomer (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (0.01 - 0.05 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comprehensive Guide to Distinguishing Dichlorobenzene Isomers using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of their work. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining molecular structure. This guide provides an in-depth, comparative analysis of ¹H and ¹³C NMR spectroscopy for the definitive differentiation of the three structural isomers of dichlorobenzene: ortho (1,2-), meta (1,3-), and para (1,4-).
The seemingly subtle shift in the position of a chlorine atom on the benzene ring profoundly impacts the molecule's symmetry. This, in turn, creates unique magnetic environments for the hydrogen and carbon atoms, which are directly observable in their respective ¹H and ¹³C NMR spectra. This guide will delve into the theoretical underpinnings, present experimental data, and provide a detailed protocol to empower researchers to confidently distinguish these isomers.
The Decisive Role of Molecular Symmetry in NMR Spectra
The number of signals in an NMR spectrum is dictated by the number of chemically non-equivalent nuclei in the molecule. Molecular symmetry is the key determinant of this equivalence. Symmetrical molecules will have fewer signals than their less symmetrical counterparts, as atoms or groups can be interchanged by a symmetry operation (like rotation or reflection) without altering the molecule's appearance.
The three isomers of dichlorobenzene possess distinct symmetries, which directly translates to a unique number of signals in both their ¹H and ¹³C NMR spectra.
-
ortho-Dichlorobenzene (1,2-Dichlorobenzene): Belongs to the C₂ᵥ point group, possessing a C₂ rotation axis and two perpendicular mirror planes.[1]
-
meta-Dichlorobenzene (1,3-Dichlorobenzene): Also belongs to the C₂ᵥ point group, with a C₂ axis and two mirror planes.[1]
-
para-Dichlorobenzene (1,4-Dichlorobenzene): Possesses the highest symmetry, belonging to the D₂h point group. It has three perpendicular C₂ axes, three mirror planes, and a center of inversion.[1]
The consequence of these symmetries on the number of chemically unique protons and carbons is the primary tool for their differentiation via NMR.
¹H NMR Spectroscopy: A Tale of Three Spectra
Proton NMR is a powerful first pass for distinguishing the dichlorobenzene isomers. The number of signals, their splitting patterns (multiplicity), and their integration values provide a clear fingerprint for each.
para-Dichlorobenzene: The Picture of Simplicity
Due to its high degree of symmetry, all four protons on the benzene ring in p-dichlorobenzene are chemically and magnetically equivalent.[2] This results in a single, unsplit signal (a singlet) in the ¹H NMR spectrum.[3] The integration of this peak corresponds to four protons.
ortho-Dichlorobenzene: A More Complex Multiplet
In o-dichlorobenzene, the symmetry allows for two distinct sets of equivalent protons. This gives rise to two signals in the ¹H NMR spectrum, each integrating to two protons.[4] These protons form a tightly coupled AA'BB' spin system, resulting in a complex multiplet that can appear as two sets of doublet of doublets.[5] This complexity arises because the coupling constants between adjacent and non-adjacent protons are similar in magnitude.
meta-Dichlorobenzene: Three Distinct Signals
The symmetry of m-dichlorobenzene results in three sets of chemically non-equivalent protons.[4] This leads to three distinct signals in the ¹H NMR spectrum with an integration ratio of 1:2:1. The splitting patterns are generally a singlet (or a narrow triplet), a doublet, and a triplet, although the exact appearance can vary with the spectrometer's field strength.
¹³C NMR Spectroscopy: An Unambiguous Verdict
While ¹H NMR is highly informative, ¹³C NMR often provides a more straightforward and definitive method for distinguishing the dichlorobenzene isomers. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives rise to a single, unsplit line. The number of signals directly corresponds to the number of chemically non-equivalent carbons.
para-Dichlorobenzene: Two Signals
The high symmetry of p-dichlorobenzene results in only two unique carbon environments: the two carbons bonded to chlorine and the four carbons bonded to hydrogen. Therefore, its ¹³C NMR spectrum displays two signals.[6]
ortho-Dichlorobenzene: Three Signals
For o-dichlorobenzene, the symmetry dictates three distinct carbon environments: the two carbons attached to chlorine, and two different sets of carbons attached to hydrogen.[7] This results in a ¹³C NMR spectrum with three signals.
meta-Dichlorobenzene: Four Signals
m-Dichlorobenzene has the lowest symmetry of the three isomers in terms of its carbon framework. This leads to four unique carbon environments: the two carbons bonded to chlorine, and three different carbons bonded to hydrogen. Consequently, its ¹³C NMR spectrum shows four distinct signals.[6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the dichlorobenzene isomers. Chemical shifts (δ) are reported in parts per million (ppm) and are approximate, as they can be influenced by the solvent and sample concentration.[3]
Table 1: ¹H NMR Spectral Data for Dichlorobenzene Isomers
| Isomer | Structure | Number of Signals | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| ortho-Dichlorobenzene | 1,2-C₆H₄Cl₂ | 2 | ~7.45, ~7.22 | Multiplet (AA'BB' system) | 2H : 2H |
| meta-Dichlorobenzene | 1,3-C₆H₄Cl₂ | 3 | ~7.48, ~7.29, ~7.12 | Triplet, Singlet, Multiplet | 1H : 2H : 1H |
| para-Dichlorobenzene | 1,4-C₆H₄Cl₂ | 1 | ~7.26 | Singlet | 4H |
Table 2: ¹³C NMR Spectral Data for Dichlorobenzene Isomers
| Isomer | Structure | Number of Signals |
| ortho-Dichlorobenzene | 1,2-C₆H₄Cl₂ | 3 |
| meta-Dichlorobenzene | 1,3-C₆H₄Cl₂ | 4 |
| para-Dichlorobenzene | 1,4-C₆H₄Cl₂ | 2 |
Visualization of Molecular Symmetry and NMR Equivalence
The following diagrams, generated using Graphviz, illustrate the unique protons and carbons in each dichlorobenzene isomer, providing a visual representation of why their NMR spectra differ.
References
- 1. homework.study.com [homework.study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. 1,2-Dichlorobenzene(95-50-1) 13C NMR spectrum [chemicalbook.com]
A Comparative Analysis of Fluorinated vs. Chlorinated Benzothiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and chlorinated benzothiazole derivatives, supported by experimental data. Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, particularly fluorine and chlorine, into the benzothiazole scaffold has been a widely adopted strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide delves into a comparative analysis of these two halogenated series, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties: The Halogen Impact
The substitution of a hydrogen atom with fluorine or chlorine significantly alters the electronic and steric properties of the benzothiazole core. Fluorine, being the most electronegative element, can form strong bonds with carbon and act as a hydrogen bond acceptor, which can influence molecular interactions with biological targets.[1] Chlorine, while also electronegative, is larger and more polarizable, which can affect properties like lipophilicity and membrane permeability.
Generally, fluorination is known to increase lipophilicity (logP), which can enhance membrane permeability and metabolic stability.[1] However, the effect on aqueous solubility can be complex and is not always straightforward.[1] Chlorinated compounds also tend to be more lipophilic than their non-halogenated counterparts. The choice between fluorine and chlorine substitution is often a critical decision in drug design, aimed at optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Biological Activity
The true test of these halogenated derivatives lies in their biological performance. Below is a summary of reported in vitro activities of fluorinated and chlorinated benzothiazole derivatives against various cancer cell lines and microbial strains.
Anticancer Activity
The antiproliferative effects of benzothiazole derivatives are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Derivative 1 | 5-Fluoro | MCF-7 (Breast) | 0.57 | [2] |
| Derivative 2 | 5-Fluoro | MCF-7 (Breast) | 0.4 | [2] |
| Series 2 | ||||
| Compound 51 | Dichlorophenyl & Chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | [3] |
| Series 3 | ||||
| Compound 61 | - | A549 (Lung) | 10.67 µg/mL | [3] |
| Compound 62 | - | A549 (Lung) | 9.0 µg/mL | [3] |
| Series 4 | ||||
| BZ-IV | - | MCF-7 (Breast) | 51.97 µg/mL | [4] |
| BZ-III | - | MCF-7 (Breast) | 77.811 µg/mL | [4] |
| BZ-I | - | MCF-7 (Breast) | 234.575 µg/mL | [4] |
| BZ-II | - | MCF-7 (Breast) | 267.401 µg/mL | [4] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Series A | ||||||
| A1 | - | E. coli / S. aureus | - | A. niger / C. albicans | Significant Activity | [5] |
| A2 | - | E. coli / S. aureus | - | A. niger / C. albicans | Significant Activity | [5] |
| A9 | - | E. coli / S. aureus | - | A. niger / C. albicans | Significant Activity | [5] |
| Series B | ||||||
| Compound 3 | - | S. aureus | 50-200 | C. albicans / A. niger | Moderate | [6] |
| Compound 4 | - | B. subtilis | 25-200 | C. albicans / A. niger | Moderate | [6] |
| - | - | E. coli | 25-100 | - | - | [6] |
| Series C | ||||||
| DFC5 | Fluorinated | Aerobic bacteria | 1.23-2.60 | - | - | [7] |
| DFC1 | Fluorinated | - | - | - | MFC: 0.95-1.32 | [7] |
Note: "Significant Activity" indicates that the source reported notable antifungal effects without specifying the exact MIC value. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Synthesis of 2-Arylbenzothiazoles
A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenols with aromatic aldehydes.
Materials:
-
2-Aminothiophenol or its substituted derivatives
-
Aromatic aldehyde (fluorinated or chlorinated)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1 mmol) and the respective aromatic aldehyde (1 mmol) in DMSO.
-
The reaction mixture is then heated, for example, at 60 °C for 6 hours in the presence of air, which acts as the oxidant.[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-arylbenzothiazole.[9]
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 to 512 µg/ml) and incubate for 24-48 hours.[4] A control group with medium only is also included.[4]
-
MTT Addition: After the incubation period, add 10-15 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.[14]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12][14]
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Many benzothiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[15][16][17]
Conclusion
The strategic placement of fluorine or chlorine on the benzothiazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these versatile molecules. The presented data suggests that both fluorinated and chlorinated derivatives exhibit significant potential as anticancer and antimicrobial agents. The choice between these halogens will ultimately depend on the specific therapeutic target and the desired physicochemical properties. This guide serves as a foundational resource for researchers in the field, providing a comparative overview and detailed experimental protocols to aid in the rational design and development of next-generation benzothiazole-based therapeutics.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. jchr.org [jchr.org]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System [organic-chemistry.org]
- 9. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 17. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Dichloro-substituted Benzene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 1,2-, 1,3-, and 1,4-dichlorobenzene isomers. This guide provides a detailed comparison of their infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by experimental protocols.
The three isomers of dichlorobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit distinct physical and chemical properties despite sharing the same molecular formula, C₆H₄Cl₂. Accurate and efficient identification of these isomers is crucial in various scientific and industrial applications, from chemical synthesis to environmental analysis. Spectroscopic techniques provide a powerful toolkit for their differentiation, leveraging the unique symmetries and electronic environments of each isomer. This guide presents a comparative analysis of their spectroscopic data to facilitate their unambiguous identification.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 1,2-, 1,3-, and 1,4-dichlorobenzene, highlighting the characteristic differences that enable their distinction.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, probes the molecular vibrations of the dichlorobenzene isomers. The number and position of active vibrational modes are dictated by the molecule's symmetry, providing a unique fingerprint for each isomer.
| Spectroscopic Data | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |
| Key IR Peaks (cm⁻¹) ** | ~3070 (C-H stretch), ~1580 (C=C stretch), ~1450 (C=C stretch), ~1030 (C-H in-plane bend), ~750 (C-Cl stretch) | ~3080 (C-H stretch), ~1570 (C=C stretch), ~1460 (C=C stretch), ~1125 (C-H in-plane bend), ~880, ~770 (C-H out-of-plane bend), ~680 (C-Cl stretch)[1] | ~3100-3000 (C-H stretch), ~1580-1570 (C=C stretch), ~1475 (C=C stretch), ~1090 (C-H in-plane bend), ~1015 (C-H in-plane bend), ~820 (C-H out-of-plane bend), ~740 (C-Cl stretch)[2] |
| Key Raman Peaks (cm⁻¹) ** | Data not readily available in a comparative format. | Data not readily available in a comparative format. | Data not readily available in a comparative format. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation. The chemical shifts, splitting patterns, and number of signals in both ¹H and ¹³C NMR spectra are highly sensitive to the isomeric structure.[3]
| ¹H NMR Data | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |
| Number of Signals | 2 | 3 | 1 |
| Chemical Shift (δ, ppm) | ~7.45-7.47, ~7.21-7.23 | ~7.48, ~7.29, ~7.12 | ~7.26 |
| Splitting Pattern | Multiplet (AA'BB' system) | Triplet, Singlet (broad), Multiplet | Singlet |
| Integration | 2H : 2H | 1H : 1H : 2H | 4H |
| ¹³C NMR Data | 1,2-Dichlorobenzene (ortho) | 1,3-Dichlorobenzene (meta) | 1,4-Dichlorobenzene (para) |
| Number of Signals | 3 | 4 | 2 |
| Chemical Shift (δ, ppm) | ~132.7, ~130.5, ~127.7 | ~134.7, ~130.3, ~128.5, ~126.6 | ~131.8, ~129.0[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While conventional electron ionization (EI) mass spectra of the isomers are very similar, specialized techniques can be used for their differentiation.[4] The table below shows typical fragmentation for dichlorobenzenes.
| Mass Spectrometry Data | Dichlorobenzene Isomers |
| Molecular Ion (m/z) | 146 (M⁺), 148 (M+2), 150 (M+4) (due to ³⁵Cl and ³⁷Cl isotopes) |
| Major Fragments (m/z) | 111 ([M-Cl]⁺), 75 ([C₆H₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy (Thin Solid Film Method)[2]
-
Sample Preparation:
-
Dissolve approximately 50 mg of the dichlorobenzene isomer in a suitable volatile solvent (e.g., methylene chloride or acetone).
-
Using a pipette, place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Spectral Acquisition:
-
Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedures. A typical analysis involves co-adding multiple scans to improve the signal-to-noise ratio.
-
Raman Spectroscopy
-
Sample Preparation:
-
For liquid samples (1,2- and 1,3-dichlorobenzene), the sample can be placed in a glass capillary tube or a cuvette.
-
For solid samples (1,4-dichlorobenzene), the crystalline powder can be packed into a sample holder or pressed into a pellet.
-
-
Spectral Acquisition:
-
The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).
-
The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.
-
A detector records the intensity of the Raman scattered light as a function of the frequency shift from the excitation laser.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
-
Sample Preparation:
-
Dissolve 10-20 mg of the dichlorobenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~10-12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 64-256 or more, due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Mass Spectrometry (Electron Ionization - EI)[2]
-
Sample Introduction:
-
Introduce the dichlorobenzene sample into the ion source of the mass spectrometer. For these volatile compounds, a gas chromatography (GC) inlet or a direct insertion probe can be used.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
-
-
Detection:
-
An electron multiplier or other detector measures the abundance of each ion, generating a mass spectrum.
-
Mandatory Visualization
Caption: Logical workflow for differentiating dichlorobenzene isomers using various spectroscopic techniques.
References
- 1. FT-IR and FT-Raman, vibrational assignments, molecular geometry, ab initio (HF) and DFT (B3LYP) calculations for 1,3-dichlorobenzene. | Sigma-Aldrich [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discrimination of Isomers of Dichlorobenzene Using Charge Inversion Mass Spectrometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Effects of Fluorination on the Aromaticity of Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how substituting hydrogen with fluorine atoms on a benzene ring affects its aromaticity. We will explore the underlying electronic principles and present comparative experimental and computational data from key aromaticity indicators. Detailed methodologies for the cited experiments are provided to ensure a comprehensive understanding.
Introduction: Aromaticity and the Influence of Fluorine
Aromaticity, a cornerstone concept in organic chemistry, describes the unique stability and reactivity of cyclic, planar molecules with a delocalized system of π-electrons. Benzene is the archetypal aromatic compound. Fluorination is a critical strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Understanding how this common modification impacts the core aromatic character is crucial for rational molecular design.
The effect of fluorine on aromaticity is not straightforward due to its dual electronic nature:
-
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the benzene ring through the sigma (σ) framework.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the benzene π-system, a weaker, opposing effect.
The balance between these two forces dictates the ultimate impact on the ring's π-electron delocalization, which is the heart of aromaticity.[1] Generally, the strong inductive withdrawal outweighs the resonance donation, leading to a net decrease in the aromaticity of the benzene ring as the number of fluorine substituents increases.[2]
Comparative Data Analysis
Aromaticity is not a single observable property but is quantified using various computational and experimental indices. Here, we compare two of the most common: the magnetic criterion (Nucleus-Independent Chemical Shift, NICS) and the geometric criterion (Harmonic Oscillator Model of Aromaticity, HOMA).
NICS is a computational method that measures the magnetic shielding at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A more negative NICS value generally indicates a stronger diatropic ring current and thus, greater aromaticity.[3]
Data from computational studies show a clear trend: as the number of fluorine atoms on the benzene ring increases, the NICS(0) value becomes less negative, indicating a systematic reduction in aromaticity.[4] The calculated ring current strength (RCS) confirms this, decreasing from 12.0 nA/T in benzene to 9.9 nA/T in hexafluorobenzene.[1][5]
| Compound | Number of Fluorine Atoms | NICS(0) (ppm)[4] |
| Benzene | 0 | -9.7 |
| Fluorobenzene | 1 | -8.8 |
| 1,4-Difluorobenzene | 2 | -7.9 |
| 1,3,5-Trifluorobenzene | 3 | -7.2 |
| 1,2,4,5-Tetrafluorobenzene | 4 | -6.1 |
| Pentafluorobenzene | 5 | -5.3 |
| Hexafluorobenzene | 6 | -4.5 |
| Note: Some studies report conflicting NICS(0) values for highly fluorinated systems like hexafluorobenzene. However, criteria like Ring Current Strength (RCS) and NICS variants that isolate the π-contribution consistently support a decrease in aromaticity with increasing fluorination.[1][6] |
A key feature of aromatic compounds is the uniformity of their bond lengths. In benzene, all C-C bonds have the same length (approx. 1.39 Å).[7] A loss of aromaticity leads to bond length alternation—a pattern of shorter double bonds and longer single bonds. The HOMA index quantifies this, with a value of 1 for benzene and values closer to 0 for less aromatic or non-aromatic systems.[8]
Fluorination induces a small but significant degree of bond length alternation, which increases with the number of fluorine atoms. This distortion reflects the partial localization of π-electrons and a corresponding decrease in aromaticity.[2][9]
| Compound | C-C Bond Type | Bond Length (Å) | HOMA Index (Approx.) |
| Benzene | All C-C bonds | ~1.392[9] | 1.000 |
| Fluorobenzene | C-C (adjacent to F) | ~1.38[9] | < 1.000 |
| C-C (other) | ~1.40[9] | ||
| Hexafluorobenzene | All C-C bonds (distorted) | - | < 1.000 |
Experimental and Computational Protocols
NICS is a purely computational method. The following workflow outlines a typical procedure for its calculation.
-
Structure Optimization: The molecular geometry is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G .[10]
-
Ghost Atom Placement: A "ghost atom" (Bq) with no nucleus or electrons is placed at the point of interest (e.g., the geometric center of the ring for NICS(0)).
-
Magnetic Shielding Calculation: An NMR calculation is performed using a method like the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the position of the ghost atom.[10]
-
NICS Value: The NICS value is defined as the negative of the calculated isotropic magnetic shielding.[1]
The HOMA index is calculated from molecular geometry (bond lengths), which can be determined either experimentally (e.g., via X-ray crystallography) or computationally from an optimized structure.
The formula for HOMA is: HOMA = 1 - [ (α/n) * Σ(Ropt - Ri)² ]
Where:
-
n: The number of bonds in the ring.
-
α: A normalization constant (e.g., 257.7 for C-C bonds) that ensures HOMA = 0 for a hypothetical non-aromatic Kekulé structure and HOMA = 1 for benzene.[8]
-
Ropt: The optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene).[8]
-
Ri: The actual measured or calculated bond length of the i-th bond in the ring.[8]
A higher HOMA value, approaching 1, signifies greater aromaticity, while a lower value indicates reduced aromaticity due to greater bond length alternation.[11]
Summary of Structure-Aromaticity Relationships
The degree of fluorination directly correlates with the observed reduction in aromaticity. This relationship is mediated by the powerful electron-withdrawing nature of the fluorine atoms.
Conclusion
The available computational and theoretical data consistently demonstrate that fluorination decreases the aromaticity of benzene derivatives . This effect is progressive, with aromatic character diminishing as the number of fluorine substituents increases. The primary cause is the strong sigma-withdrawing inductive effect of fluorine, which perturbs the delocalized π-electron system of the ring.[1] This reduction in aromaticity is quantitatively supported by magnetic indices (less negative NICS values) and geometric indices (increased bond length alternation, leading to lower HOMA values). For professionals in drug discovery and materials science, this means that while fluorination can confer desirable properties, it also systematically reduces the aromatic stability of the underlying scaffold, a factor that can influence reactivity, stacking interactions, and overall molecular behavior.
References
- 1. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. poranne-group.github.io [poranne-group.github.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorobenzene [cms.gutow.uwosh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HOMA Index Establishes Similarity to a Reference Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1,3-Dichloro-4-fluorobenzene: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1,3-Dichloro-4-fluorobenzene is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 60% B
-
1-15 min: 60% B to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh 50 mg of the this compound sample and dissolve in 50 mL of acetonitrile.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2] Given that this compound is a volatile compound, GC is a highly suitable method for its purity analysis.
Experimental Protocol: GC
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
2. Chemicals and Reagents:
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
Sample of this compound for analysis
-
Dichloromethane (solvent for sample preparation)
3. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Detector: FID
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Prepare a stock solution of 1 mg/mL of this compound reference standard in dichloromethane. Dilute 1 mL of the stock solution to 10 mL with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of dichloromethane.
Data Presentation: Comparison of HPLC and GC Methods
The following table summarizes the hypothetical performance of the HPLC and GC methods for the analysis of this compound and its potential impurities.
| Parameter | HPLC | GC |
| Analyte | Retention Time (min) | Retention Time (min) |
| This compound | 12.5 | 8.2 |
| Impurity A (Isomer) | 11.8 | 7.9 |
| Impurity B (Isomer) | 13.1 | 8.5 |
| Resolution (Main Peak/Impurity A) | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL |
| Analysis Time | ~25 minutes | ~20 minutes |
Mandatory Visualization
Comparison and Conclusion
Both HPLC and GC are suitable for the purity analysis of this compound, with each technique offering distinct advantages.
HPLC is advantageous for its versatility and its ability to analyze a wide range of compounds without the need for volatilization.[3] This makes it a robust choice, particularly if there is a possibility of non-volatile impurities being present.
GC typically offers higher resolution and sensitivity for volatile compounds like this compound.[2] The use of a mass spectrometer as a detector (GC-MS) can provide definitive identification of impurities based on their mass spectra. The analysis time for GC can also be shorter than for HPLC.[3]
Recommendation:
For routine purity analysis where the primary concern is the quantification of known volatile impurities and isomers, GC with FID or MS detection is the recommended method due to its higher sensitivity, resolution, and faster analysis time. HPLC remains a valuable alternative, especially when dealing with unknown or thermally unstable impurities. The choice of method should be based on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.
References
Comparing the efficacy of different palladium catalysts for C-F bond activation
The activation and functionalization of carbon-fluorine (C-F) bonds, once considered largely unreactive, have become a pivotal area of research in organic synthesis. The strategic incorporation of fluorine atoms can dramatically alter the biological and chemical properties of molecules, making C-F bond activation a critical tool for drug development and materials science. Among the various transition metals, palladium has emerged as a particularly versatile and efficient catalyst for this challenging transformation. This guide provides a comparative overview of different palladium catalysts, summarizing their efficacy in key C-F activation reactions, detailing experimental protocols, and illustrating the underlying catalytic cycles.
Catalyst Performance in Key C-F Activation Reactions
The choice of palladium catalyst, particularly the ancillary ligand, is crucial for achieving high efficiency and selectivity in C-F bond activation. Below is a comparison of several notable palladium catalytic systems across three common C-F functionalization reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and hydrodefluorination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In the context of C-F activation, it enables the arylation of fluoroaromatics. The performance of different palladium catalysts is summarized below.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| PdCl₂(dppf) | o-Difluorobenzene | Aryl Grignard reagent | 91 | 91 | 1.9 | Not specified[1] |
| Pd(PPh₃)₄ | Polyfluoronitrobenzene | Arylboronic acid | High | Not specified | Not specified | Microwave irradiation[2] |
| Pd(OAc)₂/BrettPhos | Multifluoroaromatics | Not specified | High | Not specified | ~3.1 | Not specified[1] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Its application to fluoroaromatics is a valuable tool for synthesizing functionalized alkynes.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| Pd-catalyst/LiHMDS | Fluoroaromatics | Terminal alkynes | Moderate to Good | Not specified | ~2.2 | Not specified[1] |
| [Pd(PPh₃)₂Cl₂] | Aryl iodides | Phenylacetylene | 85 | 34 | Not specified | γ-valerolactone-based ionic liquid[3] |
Hydrodefluorination (HDF)
Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom, a process useful for the synthesis of partially fluorinated aromatics.
| Catalyst System | Substrate | Hydride Source | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| Pd(OAc)₂/dcype | Polyfluoroarenes | Et₃SiH | up to 98 | Not specified | Not specified | Not specified[1] |
| Pd/C | Perfluorooctanoic Acid (PFOA) | H₂ | High removal | Not specified | Not specified | Continuous flow, 90 days[4] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the aforementioned C-F activation reactions.
General Procedure for Suzuki-Miyaura Coupling of Polyfluoronitrobenzene[2]
A mixture of the polyfluoronitrobenzene (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a solvent mixture of toluene/ethanol/water (4:1:1) is subjected to microwave irradiation at 120 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling of Fluoroaromatics[1]
To a solution of the fluoroaromatic (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine (2.0 equiv), is then added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until completion (monitored by TLC or GC). The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Hydrodefluorination of Polyfluoroarenes[1]
In a glovebox, a flask is charged with the polyfluoroarene (1.0 equiv), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., 1,2-bis(dicyclohexylphosphino)ethane (dcype), 2.2 mol%). A solvent, such as N,N-dimethylformamide (DMF), is added, followed by the hydride source (e.g., triethylsilane, Et₃SiH, 3.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) and monitored by GC-MS or NMR spectroscopy. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and purified by chromatography.
Visualizing the Catalytic Cycles
Understanding the mechanism of these catalytic reactions is crucial for optimization and catalyst design. The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Sonogashira couplings involving C-F activation.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling involving C-F bond activation.
Caption: Catalytic cycles for the copper-cocatalyzed Sonogashira coupling involving C-F activation.
This guide highlights the significant progress made in palladium-catalyzed C-F bond activation. The choice of catalyst and reaction conditions can be tailored to achieve a wide range of transformations, providing chemists with powerful tools for the synthesis of complex fluorinated molecules. Further research will undoubtedly uncover even more efficient and selective catalytic systems, expanding the synthetic utility of this important reaction class.
References
A Comparative Analysis of Physicochemical Properties: 1,3-Dichloro-4-fluorobenzene vs. 1-chloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of 1,3-Dichloro-4-fluorobenzene and 1-chloro-4-fluorobenzene. Understanding these differences is crucial for applications in medicinal chemistry, agrochemical synthesis, and materials science, where molecular properties influence reactivity, bioavailability, and performance.
Executive Summary
This compound and 1-chloro-4-fluorobenzene are both halogenated aromatic compounds, but the presence of an additional chlorine atom in the former significantly alters its physicochemical profile. This compound exhibits a higher molecular weight, boiling point, density, and refractive index compared to 1-chloro-4-fluorobenzene. These differences can be attributed to increased intermolecular forces, such as London dispersion forces, arising from the larger and more polarizable electron cloud of the dichlorinated compound. The solubility of both compounds in water is low.
Physicochemical Data Comparison
The following table summarizes the key physicochemical properties of this compound and 1-chloro-4-fluorobenzene, with data compiled from various chemical suppliers and databases.
| Property | This compound | 1-chloro-4-fluorobenzene |
| CAS Number | 1435-48-9[1][2][3] | 352-33-0[4][5][6] |
| Molecular Formula | C₆H₃Cl₂F[1][2][3][7] | C₆H₄ClF[4][5][6][8] |
| Molecular Weight | 164.99 g/mol [3][7] | 130.55 g/mol [5][8][9][10] |
| Melting Point | -23 °C[11][12] to -13.2 °C[7] | -27 °C to -21.5 °C[4][9][10] |
| Boiling Point | 172-174 °C[1][7][12] | 129-130 °C[6][9][10][13] |
| Density | 1.409 g/mL at 25 °C[1] | 1.226 g/mL at 25 °C[9][10][13] |
| Refractive Index | n20/D 1.525[1][7] | n20/D 1.495[9][10][13] |
| Flash Point | 79 °C (174 °F)[12] | 29 °C (84.2 °F)[14] |
| Water Solubility | Insoluble[7] | Difficult to mix[10][13][15] |
| LogP | 3.4[7] | 2.82[4] |
| pKa | Data not available | Data not available |
Experimental Methodologies
While specific experimental protocols for the determination of every property listed above for these exact molecules are not detailed in the publicly available literature, the following are standard methods used for such characterizations:
-
Melting Point: The melting point is typically determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Boiling Point: The boiling point is determined by distillation. The liquid is heated in a flask equipped with a condenser, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.
-
Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments determine the mass of a known volume of the substance.
-
Refractive Index: A refractometer is used to measure the refractive index of a liquid. This value corresponds to the ratio of the speed of light in a vacuum to its speed in the substance.
-
Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus. The substance is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors will ignite.
-
Solubility: Water solubility can be determined by the shake-flask method. A known amount of the compound is mixed with water and shaken until equilibrium is reached. The concentration of the dissolved compound in the water is then measured, often by chromatography or spectroscopy.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is also a common technique for determining LogP. The compound is dissolved in a mixture of octanol and water, and after equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the physicochemical properties of the two compounds.
Caption: Workflow for comparing physicochemical properties.
Conclusion
The addition of a second chlorine atom to the fluorobenzene ring in this compound leads to predictable and significant changes in its physicochemical properties when compared to 1-chloro-4-fluorobenzene. Researchers and drug developers should consider these differences when selecting starting materials or designing molecules for specific applications. The higher boiling point and density of the dichlorinated compound may be advantageous in certain high-temperature applications, while its increased lipophilicity, as suggested by the higher LogP value, will influence its behavior in biological systems.
References
- 1. This compound | 1435-48-9 [chemicalbook.com]
- 2. This compound, 99%, Thermo Scientific Chemicals 50 g | Request for Quote [thermofisher.com]
- 3. This compound [webbook.nist.gov]
- 4. 1-Chloro-4-fluorobenzene | CAS#:352-33-0 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. guidechem.com [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-4-fluorobenzene 98 352-33-0 [sigmaaldrich.com]
- 10. chemwhat.com [chemwhat.com]
- 11. stenutz.eu [stenutz.eu]
- 12. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. 1-Chloro-4-fluorobenzene | 352-33-0 [chemicalbook.com]
- 14. 1-氯-4-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1-Chloro-4-fluorobenzene CAS#: 352-33-0 [chemicalbook.com]
A Comparative Guide to Spectroscopic Methods for the Validation of Synthesis Products
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized products is a critical step to ensure the identity, purity, and structure of a compound. Spectroscopic methods are indispensable tools in this process, each offering unique insights into the molecular characteristics of a substance. This guide provides an objective comparison of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and detailed protocols.
Performance Comparison of Spectroscopic Methods
The selection of a spectroscopic technique depends on the specific information required, the nature of the sample, and the desired level of sensitivity and resolution. The following table summarizes the key quantitative performance metrics for NMR, MS, and IR spectroscopy.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Key Considerations |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry, and quantitation.[1] | Molecular weight, elemental composition, and fragmentation patterns.[2] | Presence of specific functional groups.[3] | NMR provides the most comprehensive structural information, while MS is definitive for molecular weight, and IR is excellent for a quick functional group analysis. |
| Sensitivity | Lower (micromolar to millimolar).[4] | Higher (femtomolar to attomolar).[4] | Moderate, but can be enhanced with techniques like ATR.[1] | MS is the method of choice for detecting trace amounts of a substance.[4] |
| Quantitative Accuracy | High, inherently quantitative without the need for identical standards.[4][5] | High, but often requires isotopically labeled internal standards for absolute quantification.[4] | Can be quantitative with proper calibration (Beer's Law).[6][7] | NMR is highly precise for determining the amount of a substance and assessing purity.[5][8] |
| Resolution | High, capable of resolving subtle differences in chemical environments.[4] | Very high mass resolution, capable of distinguishing between isobaric species.[4] | Moderate, sufficient to distinguish major functional groups. | High-resolution MS can provide exact molecular formulas.[9] |
| Sample Requirements | ~1-10 mg, sample is dissolved in a deuterated solvent. | Micrograms to nanograms, can be solid, liquid, or gas. | Milligrams, can be solid, liquid, or gas. Neat or in a solvent. | NMR requires a relatively larger amount of sample compared to MS. |
| Analysis Time | Minutes to hours, depending on the complexity of the experiment. | Seconds to minutes. | Minutes.[10] | IR and basic MS are very rapid techniques for initial screening. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative protocols for the validation of a synthesized small organic molecule using NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the identity of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry, purified synthesis product.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nuclei (e.g., ¹H, ¹³C).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay.[5]
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to determine proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.[11]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure and confirm it matches the expected product.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesis product (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can also be introduced as a solid via a direct insertion probe.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique based on the analyte's properties (e.g., Electrospray Ionization - ESI for polar molecules, Electron Impact - EI for volatile, nonpolar molecules).
-
Calibrate the mass analyzer using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or coupled with a liquid chromatography (LC) system.[4]
-
Acquire the mass spectrum in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.
-
If structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to observe the fragmentation pattern.
-
-
Data Processing and Analysis:
-
Identify the molecular ion peak (M⁺, [M+H]⁺, [M-H]⁻, etc.) in the mass spectrum.
-
The m/z of this peak provides the molecular weight of the compound.
-
In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[9]
-
Analyze the isotopic pattern to further confirm the elemental composition.
-
Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized compound.
Methodology:
-
Sample Preparation:
-
For solid samples:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]
-
-
For liquid samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr) to form a thin film.
-
-
Instrument Setup:
-
Place the sample holder (KBr pellet holder or salt plates) or position the ATR accessory in the spectrometer's sample compartment.
-
Record a background spectrum of the empty instrument (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the sample in the beam path and acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.[10]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the positions (wavenumbers) and intensities of these bands to specific functional groups (e.g., O-H, C=O, C-H, N-H) using correlation tables.[3]
-
Confirm that the identified functional groups are consistent with the structure of the desired synthesis product.
-
Visualization of Workflows
To further clarify the process of validating synthesis products, the following diagrams illustrate the general experimental workflow and the decision-making process for selecting a spectroscopic method.
Caption: General workflow for synthesis product validation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Design [web.mit.edu]
- 11. Small molecule-NMR | University of Gothenburg [gu.se]
Aromaticity comparison between benzene and hexafluorobenzene
A Comparative Guide for Researchers
The concept of aromaticity, a cornerstone of organic chemistry, imparts exceptional stability to cyclic, planar, and conjugated molecules. Benzene, the archetypal aromatic compound, has long served as the benchmark for this phenomenon. However, the introduction of highly electronegative fluorine atoms in hexafluorobenzene presents an intriguing case study for probing the nuances of aromatic stabilization. This guide provides an objective comparison of the aromaticity of benzene and hexafluorobenzene, supported by experimental and computational data, to aid researchers, scientists, and drug development professionals in understanding the subtle interplay of electronic effects on molecular stability.
Quantitative Comparison of Aromaticity Indicators
The aromatic character of a molecule can be quantified through various experimental and theoretical descriptors. Below is a summary of key comparative data for benzene and hexafluorobenzene.
| Aromaticity Indicator | Benzene (C₆H₆) | Hexafluorobenzene (C₆F₆) | Significance |
| Resonance Energy | ~36 kcal/mol (152 kJ/mol)[1][2] | Computationally similar to benzene[3] | Indicates the degree of stabilization due to electron delocalization. |
| C-C Bond Length | 1.397 Å (0.139 nm)[4][5] | ~1.401 Å | Uniform bond lengths are a hallmark of aromatic systems. |
| NICS(0) (ppm) | -8.7[3][6] | -18.0[3][6] | A magnetic criterion where more negative values suggest stronger diatropic ring currents, often associated with higher aromaticity. However, this can be misleading. |
| NICS(1)zz (ppm) | More negative | Less negative | Considered a more reliable indicator of π-aromaticity, suggesting benzene is more aromatic.[6] |
| Ring Current Strength (nA/T) | 12.0[6] | 9.9[6] | Directly measures the induced ring current, a fundamental property of aromatic systems. |
The Great Debate: Is Hexafluorobenzene as Aromatic as Benzene?
While early assessments based on some magnetic criteria suggested that hexafluorobenzene possesses a similar degree of aromaticity to benzene, a more detailed analysis reveals a more complex picture.[3][6] The strong inductive effect of the fluorine atoms decreases the electron density at the ring's center, which in turn reduces the magnitude of the paratropic current in that region.[6] Concurrently, resonance effects diminish the π-electron delocalization.[6]
The consensus from more refined computational methods, such as the analysis of ring current strength and the out-of-plane component of the nucleus-independent chemical shift (NICS(1)zz), indicates that benzene is indeed more aromatic than hexafluorobenzene .[6] The larger ring current strength in benzene is a direct measure of its superior π-electron delocalization.[6]
Experimental and Computational Methodologies
The determination of the aromaticity indicators presented above relies on a combination of experimental techniques and computational chemistry.
Experimental Protocols
1. Bond Length Determination via X-ray Crystallography:
-
Principle: X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[7] By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is generated, from which atomic positions and, consequently, bond lengths can be precisely determined.[7][8]
-
Methodology:
-
A suitable single crystal of the compound (benzene or hexafluorobenzene) is grown. The crystal should be of sufficient size and quality.[7]
-
The crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
A monochromatic beam of X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.[8]
-
The collected data is processed to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths and angles.[9]
-
2. Resonance Energy Determination via Calorimetry (Heat of Hydrogenation):
-
Principle: The resonance energy of benzene is determined by comparing its experimental heat of hydrogenation with the theoretical value for a hypothetical, non-aromatic "cyclohexatriene" molecule.[1]
-
Methodology:
-
The heat of hydrogenation of cyclohexene to cyclohexane is measured using a calorimeter. This value is approximately -28.6 kcal/mol.[1]
-
The theoretical heat of hydrogenation for a molecule with three isolated double bonds (cyclohexatriene) is calculated by multiplying the value for cyclohexene by three (-28.6 kcal/mol * 3 = -85.8 kcal/mol).[1]
-
The actual heat of hydrogenation of benzene to cyclohexane is experimentally measured and found to be -49.8 kcal/mol.[1]
-
The resonance energy is the difference between the theoretical and experimental values (85.8 - 49.8 = 36 kcal/mol), representing the extra stability of benzene due to its aromaticity.[1]
-
Computational Protocols
1. Nucleus-Independent Chemical Shift (NICS) Calculation:
-
Principle: NICS is a computational method that probes the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)).[10][11] Negative NICS values are indicative of a diamagnetic ring current and aromaticity.[12]
-
Methodology:
-
The molecular geometry of benzene or hexafluorobenzene is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
A "ghost" atom (a point in space with basis functions but no nucleus or electrons) is placed at the desired location (e.g., the ring center for NICS(0)).[13][14]
-
An NMR calculation is performed to compute the magnetic shielding tensor at the position of the ghost atom.
-
The NICS value is the negative of the calculated isotropic magnetic shielding.[11] For more detailed analysis, the out-of-plane component (NICSzz) can be examined.[15]
-
Logical Framework for Aromaticity Comparison
The following diagram illustrates the logical workflow for comparing the aromaticity of benzene and hexafluorobenzene, from fundamental principles to experimental and computational validation.
References
- 1. Illustrated Glossary of Organic Chemistry - Resonance energy [chem.ucla.edu]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bonding in Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. poranne-group.github.io [poranne-group.github.io]
- 12. researchgate.net [researchgate.net]
- 13. NICS Analyses with NICSgen | Zhe WANG, Ph.D. [wongzit.github.io]
- 14. researchgate.net [researchgate.net]
- 15. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01263F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1,3-Dichloro-4-fluorobenzene: A Guide for Laboratory Professionals
Effective management and disposal of 1,3-Dichloro-4-fluorobenzene is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this chemical is classified as hazardous waste and requires specific handling procedures. This guide provides essential safety information, operational protocols, and disposal plans tailored for researchers and drug development professionals.
I. Immediate Safety and Handling Information
This compound is a flammable, irritant, and environmentally hazardous substance. Strict adherence to safety protocols is mandatory when handling this chemical for disposal.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: Use appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[3]
Handling and Storage of Waste:
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2][4]
-
Static Discharge: Take precautionary measures against static discharge; all metal parts of equipment must be grounded.[1]
-
Ventilation: Always work in a well-ventilated area or under a chemical fume hood.
-
Incompatible Materials: Store waste away from strong oxidizing agents.[2]
II. Waste Classification and Segregation
Properly classifying and segregating chemical waste at the source is the most crucial step in the disposal process. This compound falls into the category of halogenated organic waste .
-
Definition: Halogenated organic wastes are organic compounds containing more than 2% of a halogen (Fluorine, Chlorine, Bromine, or Iodine).[5]
-
Segregation: This waste stream must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal, which is typically incineration.[3][6]
III. Step-by-Step Disposal Procedure
1. Waste Collection:
-
Container Selection: Collect liquid waste this compound in a dedicated, leak-proof container made of compatible material, such as high-density polyethylene (HDPE).[7] The container must have a tight-fitting cap.[3][7]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and associated hazards (e.g., Flammable, Toxic, Environmental Hazard).[3]
-
Filling: Do not overfill the container; a maximum fill level of 90% is recommended to allow for vapor expansion.[7] Keep the container closed at all times except when adding waste.[3]
2. Storage of Waste Container:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[3][8]
-
Segregation: Ensure the container is segregated from incompatible materials.[8]
3. Disposal of Empty Containers:
-
Rinsing: Original containers of this compound must be triple-rinsed.[8][9]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and added to the appropriate halogenated waste container.[8]
-
Final Disposal: After being thoroughly rinsed and dried, the label on the empty container should be removed or defaced before disposal as regular solid waste or recycling, in accordance with institutional policy.[9]
4. Spill Management:
-
Containment: In the event of a spill, immediately contain the leak and prevent it from entering drains or waterways.[10]
-
Absorption: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[11]
-
Collection: Sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[11]
5. Arranging for Final Disposal:
-
Request Pickup: Once the waste container is nearly full (around 75-90%), arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration (around 1200 K) at a permitted hazardous waste facility. This method is effective in destroying the compound while minimizing the risk of forming toxic byproducts like dioxins and furans.[12]
IV. Quantitative Data and Classifications
The following table summarizes key quantitative parameters and classifications relevant to the disposal of this compound.
| Parameter | Value / Classification | Source |
| Chemical Formula | C₆H₃Cl₂F | [13] |
| Molecular Weight | 164.99 g/mol | [13] |
| Waste Category | Halogenated Organic Waste | [3][6] |
| Halogen Content Threshold | > 2% by weight | [5] |
| EPA Hazardous Waste Code | Likely falls under F-listed wastes (from non-specific sources) such as F002 (spent halogenated solvents) or would be classified based on characteristics (D001 for ignitability). Generators must perform a formal hazardous waste determination. | [14][15] |
| Container Fill Level | < 90% of capacity | [7] |
| Recommended Incineration Temp. | ~1200 K (927 °C) | [12] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart detailing the proper handling, storage, and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ub.edu [ub.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound [webbook.nist.gov]
- 14. wku.edu [wku.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Essential Safety and Operational Guide for 1,3-Dichloro-4-fluorobenzene
This guide provides immediate, essential safety protocols and logistical information for handling 1,3-Dichloro-4-fluorobenzene (CAS No: 1435-48-9) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor, and it poses significant health risks upon exposure.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Hazard Summary Table
| Hazard Class | GHS Category | Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃Cl₂F[4] |
| Appearance | Clear, colorless to pale yellow liquid[4] |
| Boiling Point | 129 - 130 °C / 264.2 - 266 °F[1] |
| Flash Point | 29 °C / 84.2 °F[1][5] |
| Incompatible Materials | Strong oxidizing agents[5][6][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Requirements Table
| Protection Type | Specification | Standard Examples |
| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing. | OSHA 29 CFR 1910.133, EN 166[3][5][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before each use and dispose of them properly after handling. | EN 374[3] |
| Body Protection | A buttoned, long-sleeved laboratory coat. For larger quantities or tasks with a high splash risk, chemical-resistant coveralls or an apron should be used. | EN 14605, EN 13034[3] |
| Respiratory Protection | Not typically required under normal conditions with adequate engineering controls (i.e., fume hood).[3] If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[5] | NIOSH/MSHA, EN 149[5] |
| Footwear | Closed-toe, chemical-resistant shoes are required. For significant spill risks, steel-toe boots may be necessary.[9][10] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][7][8]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6][7]
-
Ignition Sources: Use spark-proof tools and explosion-proof electrical/ventilating/lighting equipment.[5][6][11] Keep the chemical away from heat, sparks, and open flames.[1][5][6]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Assemble all necessary equipment (glassware, spatulas, containers) inside the hood before starting.
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[1][6]
-
Transfer: Carefully transfer the liquid, avoiding splashes. Keep containers tightly closed when not in use.[5][6]
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[5] Remove and properly store or dispose of contaminated clothing.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][6][8]
-
Keep the container tightly closed and protected from direct sunlight.[5]
-
The storage area should be designated as a "flammables area."[5][6]
Emergency and Disposal Plan
Emergency Procedures Protocol
| Emergency Type | Action Steps |
| Spill | 1. Evacuate non-essential personnel. Remove all ignition sources.[5][6] 2. Ventilate the area. 3. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, silica gel, vermiculite).[5][6] 4. Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[5][6][11] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[5] 2. Rinse the affected skin area with plenty of water for at least 15 minutes.[5][7] 3. Seek medical attention if skin irritation occurs or persists.[5][8] |
| Eye Contact | 1. Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[5] 3. Seek immediate medical attention.[5] |
| Inhalation | 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] 2. If breathing is difficult or stops, provide artificial respiration.[5][6] 3. Seek immediate medical attention.[5][6] |
| Fire | 1. Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[3][5][8] Do not use a direct water stream, as it may spread the fire.[3] 2. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] 3. Upon heating, containers may explode, and hazardous decomposition products like hydrogen fluoride and hydrogen chloride gas can be released.[5][6][7] |
Disposal Plan:
-
Waste Classification: This chemical is a halogenated organic compound and must be disposed of as hazardous waste. Do not empty it into drains.[5]
-
Containerization: Collect all waste material (including contaminated absorbents and disposable PPE) in designated, clearly labeled, and sealed containers. The label must include "Hazardous Waste," the full chemical name ("this compound"), and identify its hazards (Flammable, Irritant).[10]
-
Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations.[7] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Mandatory Visualization
The following workflow diagram illustrates the essential steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. This compound, 99%, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
